Prenyl salicylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
68555-58-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-7,13H,8H2,1-2H3 |
InChI Key |
MCAYDAOGSVHGEE-UHFFFAOYSA-N |
SMILES |
CC(=CCOC(=O)C1=CC=CC=C1O)C |
Canonical SMILES |
CC(=CCOC(=O)C1=CC=CC=C1O)C |
Other CAS No. |
68555-58-8 |
Synonyms |
3-methyl-2-butenyl salicylate |
Origin of Product |
United States |
Foundational & Exploratory
The In Vitro Mechanism of Action of Prenyl Salicylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of prenyl salicylate. Given the limited direct research on this compound, this document synthesizes information from studies on its parent compound, salicylic acid, and the well-documented effects of protein prenylation to infer its likely biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of lipophilic salicylic acid derivatives.
Executive Summary
This compound, a derivative of salicylic acid, is anticipated to exhibit a multi-faceted mechanism of action in vitro, combining the known anti-inflammatory, antioxidant, and anticancer properties of the salicylate moiety with the enhanced cellular uptake and potential for targeted enzyme inhibition conferred by the prenyl group. The proposed mechanisms include the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, the scavenging of free radicals, and the induction of apoptosis in cancer cells. The lipophilic nature of the prenyl group is expected to enhance the bioavailability and cellular permeability of the salicylate, potentially leading to increased potency.
Inferred Anti-Inflammatory and Antioxidant Mechanisms
The anti-inflammatory and antioxidant activities of this compound are likely to stem from the synergistic effects of its salicylate and prenyl components.
Modulation of Inflammatory Pathways
Salicylic acid is a well-established inhibitor of the NF-κB signaling pathway. It is proposed that this compound will also exhibit this activity, potentially with greater efficacy due to improved cell membrane penetration. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
A related lipophilic derivative, bornyl salicylate, has been shown to reduce nitric oxide (NO) production in LPS-stimulated macrophages and decrease the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] It is plausible that this compound mediates similar effects.
Salicylates are also known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in cellular responses to stress and inflammation. Sodium salicylate has been shown to activate p38 MAPK while inhibiting the activation of JNK and ERK pathways in response to inflammatory stimuli. This differential regulation can contribute to its anti-inflammatory and pro-apoptotic effects.
Antioxidant Activity
Prenylated phenolic compounds are recognized for their antioxidant properties. The prenyl group can enhance the radical scavenging activity of the phenolic moiety. Therefore, this compound is expected to act as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Inferred Anticancer Mechanism
The potential anticancer activity of this compound is likely a result of multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.
Induction of Apoptosis
Salicylates have been shown to induce apoptosis in various cancer cell lines. This is often mediated through the activation of the p38 MAPK pathway and the subsequent activation of caspases. Sodium salicylate has been demonstrated to induce apoptosis in colorectal cancer cells via p38 MAPK activation.[2] The prenyl moiety may enhance the pro-apoptotic effects of salicylate by facilitating its entry into cancer cells.
Inhibition of Cell Proliferation
Salicylates can inhibit the proliferation of cancer cells. For instance, salicylate has been shown to inhibit the growth of breast cancer cell lines with IC50 values in the millimolar range.[3] The addition of a prenyl group could potentially lower the effective concentration needed for this anti-proliferative effect.
Quantitative Data Summary
Due to the absence of direct experimental data for this compound, this table presents data for salicylic acid and a related lipophilic derivative, bornyl salicylate, to provide a reference for potential efficacy.
| Compound | Assay | Cell Line/System | Endpoint | Result |
| Salicylic Acid | Cell Proliferation | Breast Cancer Cell Lines (Hs578T, MCF-7, MDA-MB-231, T-47D) | IC50 | 2.54 to 4.28 mM[3] |
| Bornyl Salicylate | Nitric Oxide Production | LPS-stimulated Macrophages | Inhibition | Significant reduction at 10 µg/mL[1] |
| Bornyl Salicylate | Cytokine Release (TNF-α, IL-1β, IL-6) | Zymosan-induced Peritonitis model | Inhibition | Significant reduction[1] |
Detailed Experimental Protocols
The following are standard protocols for key in vitro assays that would be suitable for evaluating the mechanism of action of this compound.
Cell Viability (MTT) Assay
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
NF-κB Activation (Western Blot)
Protocol:
-
Plate cells and allow them to reach 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them to extract total protein or perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band densities and normalize to a loading control (e.g., β-actin for total lysates, lamin B1 for nuclear fractions).
Conclusion and Future Directions
While direct experimental evidence is currently unavailable for this compound, the existing literature on salicylic acid and other prenylated compounds provides a strong foundation for predicting its in vitro mechanism of action. It is hypothesized that this compound will act as a potent anti-inflammatory, antioxidant, and anticancer agent, with its lipophilic prenyl group enhancing its cellular uptake and efficacy.
Future in vitro studies should focus on validating these inferred mechanisms. Key experiments should include:
-
Dose-response studies to determine the IC50 values for cytotoxicity in various cell lines.
-
Assays to quantify the inhibition of pro-inflammatory mediators (e.g., NO, PGE2, cytokines).
-
Western blot and reporter gene assays to confirm the inhibition of the NF-κB pathway and modulation of MAPK signaling.
-
Antioxidant capacity assays (e.g., DPPH, ABTS).
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm its pro-apoptotic effects in cancer cells.
Such studies will be crucial in elucidating the precise molecular mechanisms of this compound and evaluating its potential as a novel therapeutic agent.
References
- 1. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aspirin metabolite salicylate inhibits breast cancer cells growth and their synthesis of the osteolytic cytokines interleukins-6 and -11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activities of Prenyl Salicylate and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with prenyl salicylate and its derivatives. While research directly focused on this compound is emerging, this document synthesizes data from related prenylated phenolic compounds and salicylate derivatives to build a predictive profile of their therapeutic potential. The addition of a prenyl group to a molecular backbone is a well-regarded strategy in medicinal chemistry for enhancing biological activity.[1][2][3] This enhancement is often attributed to increased lipophilicity, which improves the compound's ability to interact with and traverse cellular membranes, leading to better bioavailability at target sites.[1][3] This guide explores the anti-inflammatory, antioxidant, antimicrobial, and anticancer activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anti-inflammatory Activity
Salicylic acid and its derivatives are renowned for their anti-inflammatory properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[4][5][6] Salicylates can block cyclooxygenase expression at the transcriptional level and inhibit the activity of IκB kinase β (IKKβ), which is crucial for the activation of NF-κB, a key regulator of inflammatory responses.[5][6] The addition of a prenyl group can further enhance these anti-inflammatory effects. Studies on prenylated hydroxybenzoic acids have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages and a reduction in the expression of pro-inflammatory genes like TNF-α and IL-1β.[7]
Quantitative Anti-inflammatory Data
The following table summarizes the inhibitory concentrations of various salicylate derivatives and related prenylated compounds in different anti-inflammatory assays.
| Compound/Derivative | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Prenylated Hydroxybenzoic Acid (Compound 1) | NO Production Inhibition | RAW 264.7 Macrophages | 18 ± 3 µM | [7] |
| Prenylated Hydroxybenzoic Acid (Compound 2) | NO Production Inhibition | RAW 264.7 Macrophages | 26 ± 5 µM | [7] |
| Bornyl Salicylate (BS) | NO Production Inhibition | LPS-stimulated Macrophages | Reduced NO at 10 µg/mL | [8] |
| Methyl Salicylate Derivatives (M15, M16) | Carrageenan-induced Paw Edema | Mice | Activity comparable to Indomethacin | [9][10] |
| Salicylic Acid | p300 Inhibition | HAT Assay | ~10 mM | [5] |
| Diflunisal (Salicylate Derivative) | p300 Inhibition | HAT Assay | ~2.5 mM | [5] |
Signaling Pathway: Salicylate Modulation of the NF-κB Pathway
Salicylates exert significant anti-inflammatory effects by inhibiting the NF-κB pathway. This is achieved by blocking the IκB kinase β (IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[5][6][11]
Caption: Salicylate inhibition of the NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.[4][9]
-
Animal Preparation: Male Swiss-Webster mice (20 ± 2 g) are fasted for at least 16 hours with free access to water.[9][12]
-
Grouping and Administration: The mice are randomly divided into groups (e.g., control, positive control, and test compound groups, n=10 per group). The test compound (e.g., this compound derivative) or a standard drug like aspirin (100 mg/kg) is administered orally or intraperitoneally. The control group receives the vehicle.[9]
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw of each mouse.
-
Measurement: The paw volume is measured immediately before the carrageenan injection and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antioxidant Activity
Phenolic compounds, including salicylates, are known to possess antioxidant properties. Oxidized salicylate derivatives, in particular, show increased antioxidant activity due to their ability to donate a hydrogen atom or a single electron to scavenge free radicals.[13][14] Prenylation can further modify this activity. While some studies show that O-prenylation can decrease radical scavenging activity by blocking hydroxyl groups, C-prenylation often enhances it.[15]
Quantitative Antioxidant Data
The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the radical scavenging activity of various prenylated compounds compared to their parent structures or standards.
| Compound/Derivative | Assay | IC50 (µM or ppm) | Reference |
| Quercetin | DPPH | > Trolox | [16] |
| Prenylated Quercetin | DPPH | < Trolox (more active) | [16] |
| Fisetin | DPPH | > Trolox | [16] |
| Prenylated Fisetin | DPPH | < Trolox (more active) | [16] |
| Resveratrol | DPPH | 63.52 ppm | [15] |
| O-diprenylated Resveratrol | DPPH | 102.75 ppm (less active) | [15] |
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH assay is a common, rapid, and simple method to evaluate the free radical scavenging ability of a compound.[16][17]
Caption: General workflow for the DPPH antioxidant assay.
Detailed Experimental Protocols
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [16][17][18] This assay is based on the principle that in the presence of an antioxidant that can donate a hydrogen atom, the stable purple-colored DPPH radical is reduced to a yellow-colored non-radical form.[17]
-
Reagent Preparation:
-
DPPH Working Solution (0.1-0.2 mM): Dissolve an appropriate amount of DPPH in methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be freshly prepared and kept in the dark.[15][17]
-
Test Compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of the this compound derivative in a suitable solvent like methanol or DMSO. Create a series of dilutions from this stock.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound dilutions to 150 µL of the methanolic DPPH solution.[18]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[17]
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [17][18][19] This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17][18]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18][19]
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilution to 195 µL of the ABTS•+ working solution in a 96-well plate.[20]
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
Antimicrobial Activity
Prenylation is a key factor in enhancing the antimicrobial activity of flavonoids and other phenolic compounds.[3][21] The addition of the lipophilic prenyl group facilitates interaction with the bacterial cell membrane, which is a crucial step for exerting antibacterial effects.[1] Prenylated flavanones and isoflavones have demonstrated strong activity against both sensitive and resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[16][22][23]
Quantitative Antimicrobial Data
The table below lists the Minimum Inhibitory Concentration (MIC) values for several prenylated compounds against various pathogenic microbes.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Prenylated Flavanone (Compound 11) | S. aureus MRSA 97-7 | < Commercial Agents | [16] |
| Prenylated Flavanone (Compound 11) | S. aureus (sensitive & resistant) | 5 - 50 | [16] |
| Prenylated Flavanone (Compound 12) | S. aureus (sensitive & resistant) | 5 - 50 | [16] |
| Prenylated Isoflavone (Compound 13) | S. aureus (sensitive & resistant) | 5 - 50 | [16] |
| Prenylflavanone (YS06) | Staphylococcus aureus | 25 - 50 | [24] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] A common method is broth microdilution.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).[4]
Anticancer Activity
Salicylates and their derivatives have been shown to possess anticancer activity through multiple mechanisms, including the induction of apoptosis and the inhibition of histone acetyltransferases (HATs) like CBP/p300.[5][6] The inhibition of p300, which plays a role in cell growth and proliferation, presents a novel epigenetic mechanism of action for salicylate-based drugs.[5] Prenylation significantly enhances the anticancer potency of parent compounds. For example, prenylated derivatives of resveratrol and piceatannol show substantially lower IC50 values against cancer cell lines like HepG2 and MCF-7 compared to the non-prenylated forms.[1][25][26] This activity is often linked to the upregulation of pro-apoptotic proteins like Caspase-3 and Caspase-9 and the downregulation of cell cycle regulators such as CDK2 and Cyclin A2.[25]
Quantitative Anticancer Data
This table summarizes the cytotoxic activity (IC50) of various prenylated compounds against human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naringenin | Breast (MCF-7) | >200 | [1] |
| 8-Prenylnaringenin | Breast (MCF-7) | 7.3 | [1] |
| 4-C-prenyl piceatannol | Hepatoma (HepG2) | < 35 | [25] |
| 4-C-prenyl piceatannol | Breast (MCF-7) | < 35 | [25] |
| E-1-[5-hydroxy-3-methoxy-2-(3-methyl-2-butenyl)phenyl]-2-[4-hydroxy-3-methoxyphenyl]ethene | Leukemia (K562) | 0.10 | [27] |
| Xanthohumol (Prenylated Chalcone) | Various Cancer Lines | Potent to Moderate | [28] |
Signaling Pathway: Mechanisms of Anticancer Activity
Prenylated salicylates may exert anticancer effects through several pathways, including the inhibition of acetyltransferases and the induction of apoptosis.
A. Inhibition of CBP/p300 Acetyltransferase Salicylate directly competes with Acetyl-Coenzyme A (Acetyl-CoA) at the catalytic site of CBP/p300 enzymes. This inhibition prevents the acetylation of histone and non-histone proteins (like p53 and NF-κB), which can halt the proliferation of cancer cells dependent on p300 activity.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol [repository.tno.nl]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antimicrobial activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of C- and O-prenylated tetrahydroxystilbenes and O-prenylated cinnamates and their action towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Enigmatic Absence of a Natural Compound: A Technical Guide to Prenyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl salicylate, the ester of salicylic acid and prenol (3-methyl-2-buten-1-ol), is a molecule of interest in fragrance and potentially other industries due to its unique chemical properties. While both of its constituent parts, the salicylate and prenyl moieties, are widespread throughout the natural world, current scientific literature indicates that this compound itself has not been identified as a naturally occurring compound. This technical guide delves into the discovery of this synthetic molecule, explores the well-established natural sources and biosynthetic pathways of its precursors, and provides detailed experimental protocols for its synthesis and potential isolation. We will examine the theoretical basis for its potential natural existence and discuss future research directions for its discovery in natural sources.
Discovery and Current Status: A Synthetic Fragrance
The discovery of this compound is not a tale of extraction from a rare plant or microbial culture, but rather one of chemical synthesis. It was developed for the fragrance industry, valued for its powerful floral, sweet-herbaceous odor with a subtle woody undertone.[1][2][3] Major chemical and fragrance companies list it as a synthetic aroma chemical.[4][5][6] Crucially, comprehensive databases of natural products and chemical suppliers explicitly state that this compound is "not found in nature".[4][7]
This absence is intriguing given that the molecular building blocks are readily available in nature. This guide will, therefore, treat the "discovery" of this compound in two parts: the synthesis of the molecule by chemists and the ongoing "non-discovery" in nature, which presents a scientific question in itself.
The Salicylate Moiety: A Ubiquitous Natural Product
Salicylic acid and its derivatives (salicylates) are widely distributed throughout the plant kingdom, where they function as critical phytohormones involved in plant growth, development, and defense against pathogens.[8]
Natural Sources of Salicylates
Salicylates are found in a wide variety of fruits, vegetables, herbs, and spices. The concentrations can vary significantly between species and even different parts of the same plant. A classic and historically significant source is the bark of willow trees (Salix species), from which the active ingredient salicin was first isolated.[8] Another well-known natural salicylate is methyl salicylate, the primary component of oil of wintergreen, which is produced by many plants, including those in the Gaultheria (wintergreen) and Betula (birch) genera.[9][10][11]
| Food Group | Examples of High Salicylate Content |
| Fruits | Raisins, prunes, apricots, blackberries, blueberries, dates, grapes, raspberries, strawberries[12] |
| Vegetables | Gherkins, chicory, chili peppers, endive, olives, radish, tomato products (paste, sauce)[12] |
| Spices | Curry powder, paprika, thyme, oregano, turmeric, rosemary, cumin, cinnamon[12] |
| Beverages | Tea, certain fruit and vegetable juices, peppermint tea[12] |
This table is not exhaustive but provides examples of foods with significant salicylate levels.
Biosynthesis of Salicylic Acid
Plants and some microbes synthesize salicylic acid from the primary metabolite chorismate, which is the end-product of the shikimate pathway. Two primary pathways for salicylic acid biosynthesis have been identified in plants: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.
The Prenyl Moiety: A Common Modification in Nature
Prenylation (or isoprenylation) is the attachment of hydrophobic prenyl groups, most commonly a dimethylallyl pyrophosphate (DMAPP), to acceptor molecules. This modification is catalyzed by a class of enzymes called prenyltransferases and is a widespread strategy in nature to increase the structural diversity and biological activity of secondary metabolites. Prenylated natural products are known for their enhanced lipophilicity, which can improve membrane permeability and interaction with protein targets.[2]
While this compound is not a known natural product, numerous other classes of prenylated compounds are, including:
-
Prenylated Flavonoids: Abundant in the plant kingdom, particularly in the Leguminosae and Moraceae families.
-
Prenylated Phenylpropanoids: Found in propolis, a resinous mixture produced by honeybees from plant sources.[1]
-
Prenylated Hydroxybenzoic Acids: Have been isolated from various plants.
The existence of these related compounds and the enzymes that produce them provides a strong biochemical precedent for the potential natural synthesis of this compound.
Experimental Protocols
Chemical Synthesis of this compound
This compound is typically synthesized via the esterification of salicylic acid with a prenyl group donor, such as prenyl bromide, often in the presence of a base.
Methodology:
-
Reactant Preparation: Salicylic acid is dissolved in a suitable polar aprotic solvent, such as acetone or DMF.
-
Deprotonation: A base (e.g., potassium carbonate) is added to the solution to deprotonate the carboxylic acid group of salicylic acid, forming the more nucleophilic salicylate salt in situ.
-
Alkylation: Prenyl bromide (or prenyl chloride) is added to the reaction mixture. The salicylate anion acts as a nucleophile, attacking the electrophilic carbon of the prenyl halide in an SN2 reaction, displacing the bromide.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated, and the residue is subjected to an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure this compound.
General Protocol for Isolation and Identification of Salicylates from Natural Sources
This protocol is a generalized workflow for the discovery of salicylates in a plant or microbial matrix, which could be applied to the search for this compound.
Methodology:
-
Extraction: The dried and powdered biological material is extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract containing a wide range of metabolites.
-
Fractionation: The crude extract is fractionated using techniques like liquid-liquid partitioning (e.g., with hexane, ethyl acetate, and water) or solid-phase extraction (SPE) to separate compounds based on polarity.
-
Chromatographic Separation: Fractions of interest are subjected to further separation using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD), is a powerful tool for this purpose.
-
Structure Elucidation: The pure, isolated compounds are structurally characterized using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides the exact mass and allows for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.
-
Data Summary
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor Profile | Floral, sweet-herbaceous, slightly woody |
| Flash Point | ~68 °C (154 °F)[7] |
| Boiling Point | ~315 °C |
| Log P (kow) | 4.41 |
Future Outlook and Conclusion
The case of this compound is a fascinating example of a molecule that "should" exist in nature but has yet to be found. Its absence from the known natural product repertoire could be due to several factors: it may be produced in very low quantities, in specific tissues of rare organisms, or only under particular environmental or stress conditions.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The known biological activities of salicylates (anti-inflammatory) and various prenylated compounds (antimicrobial, cytotoxic, antioxidant) suggest that this compound could be a valuable lead compound.
Future research should focus on targeted metabolomic screening of plants known to produce high levels of both salicylates and other prenylated compounds. Advanced analytical techniques with high sensitivity and resolution will be key to potentially discovering this elusive molecule in a natural matrix. Until then, this compound remains a testament to the ingenuity of synthetic chemistry, providing a valuable fragrance ingredient and an intriguing puzzle for natural product chemists.
References
- 1. Recent Advances in the Chemical Composition of Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. symrise.com [symrise.com]
- 4. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. berjeinc.com [berjeinc.com]
- 6. This compound, 68555-58-8 [thegoodscentscompany.com]
- 7. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 8. Natural abundance 2H-ERETIC-NMR authentication of the origin of methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl salicylate | chemical compound | Britannica [britannica.com]
- 10. slhd.nsw.gov.au [slhd.nsw.gov.au]
- 11. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic prenylflavanones from Taiwanese propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Prenyl Salicylate Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl salicylate, a naturally occurring ester of salicylic acid and prenyl alcohol, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives. By exploring the impact of structural modifications on biological activity, this document aims to inform the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows.
Introduction
Salicylates, a class of compounds containing a salicylic acid moiety, are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties.[1] The most prominent member of this class is acetylsalicylic acid (aspirin). The addition of a prenyl group to the salicylate scaffold can significantly modulate its physicochemical properties and biological activity. Prenylation, the attachment of a farnesyl or geranylgeranyl isoprenoid, is known to increase the lipophilicity of molecules, potentially enhancing their interaction with biological membranes and improving cellular uptake.[2] This guide delves into the current understanding of how modifications to both the salicylate core and the prenyl side chain influence the biological effects of this compound derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.
Core Structure-Activity Relationships
The biological activity of salicylate derivatives is intricately linked to their chemical structure. Key modifications and their general effects are outlined below.
Modifications of the Salicylate Ring
The aromatic ring of salicylic acid is a critical component for its biological activity. Substitutions on this ring can significantly impact potency and selectivity.
-
Hydroxyl and Carboxyl Groups: The carboxylic acid group is generally considered essential for the activity of salicylates. The hydroxyl group's position relative to the carboxyl group is also crucial, with the ortho position being a key feature of salicylic acid.[3]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as nitro or chloro groups, to the phenol ring has been shown to increase the analgesic and anti-inflammatory potency of salicylates.[1] For instance, a study on nitro-substituted salicylanilides demonstrated that the presence of a nitro group at the 4-position of the salicylic acid was beneficial for antimycobacterial activity, with 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide showing a minimum inhibitory concentration (MIC) of 2 μM against Mycobacterium tuberculosis.[4]
-
Aromatic Substitutions: The substitution of the phenol ring with a naphthyl group can increase the analgesic potency of salicylates but may decrease their anti-inflammatory activity.[1]
Modifications of the Prenyl Group
The prenyl side chain plays a crucial role in the biological activity of many natural products, often enhancing their interaction with molecular targets and biological membranes.[2]
-
Chain Length and Position: While specific SAR studies on the prenyl chain of this compound are limited, research on other prenylated compounds, such as prenylated flavonoids, indicates that the length and position of the prenyl group are important for antimicrobial activity.[5] For example, in a series of O-prenylated coumarin derivatives, a prenylation substitution at the 6-position of the coumarin ring was found to significantly improve their anticancer properties against HeLa cervical cancer cells.[6]
-
Increased Lipophilicity: The prenyl group increases the lipophilicity of the parent molecule, which can lead to better membrane permeability and cellular uptake.[2] This enhanced bioavailability can contribute to increased biological activity.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on salicylate derivatives, providing insights into their structure-activity relationships. Due to the limited availability of data specifically on a series of this compound analogs, data from related salicylate derivatives are included to infer potential SAR trends.
Table 1: Anticancer Activity of Salicylate Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl Salicylate based Thiazole (3j) | T47D (Breast Carcinoma) | 0.51 ± 0.15 | [7] |
| Methyl Salicylate based Thiazole (3f) | T47D (Breast Carcinoma) | 0.66 ± 0.38 | [7] |
| Methyl Salicylate based Thiazole (3d) | T47D (Breast Carcinoma) | 0.93 ± 0.51 | [7] |
| Salicylic Acid | A549 (Lung Adenocarcinoma) | 6000 | [8] |
Table 2: Antimicrobial Activity of Salicylate Derivatives
| Compound | Organism | MIC (µM) | Reference |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | 2 | [4] |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of salicylate derivatives.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., T47D, A549) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ranging from 100 nM to 500 µM) for a specified duration (e.g., 96 hours).[7]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from a nonlinear regression of the dose-response curve.[7]
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.
Protocol:
-
Animal Model: Use Swiss-Webster mice (25-30 g).[9]
-
Compound Administration: Administer the test compound (e.g., 200 mg/kg, orally) or vehicle to the mice.[9]
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis).[4]
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microorganism suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of salicylates on cyclooxygenase (COX) enzymes.
Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives hold promise as a scaffold for the development of new therapeutic agents. The structure-activity relationships, although not fully elucidated for this compound itself, can be inferred from studies on related salicylate and prenylated compounds. Key takeaways include the importance of the ortho-hydroxyl and carboxyl groups on the salicylate core and the potential for enhanced activity through substitutions on the aromatic ring and modifications of the prenyl side chain.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve modifications at various positions of the salicylate ring with different functional groups and alterations to the length and structure of the prenyl chain. Such studies will provide a more definitive understanding of the SAR of this compound class and pave the way for the development of potent and selective drug candidates for a range of diseases. In particular, exploring the anticancer and anti-inflammatory potential through detailed mechanistic studies will be a crucial next step.
References
- 1. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 2. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9afi.com [9afi.com]
- 4. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Silico Modeling of Prenyl Salicylate Binding to Farnesyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of small molecules, using Prenyl salicylate as a representative ligand, to a therapeutic target. We will use human Farnesyltransferase (FTase) as the receptor of interest, a key enzyme in post-translational modification and a target for anti-cancer drug development. This document details the theoretical background, experimental protocols for molecular docking and molecular dynamics simulations, data interpretation, and visualization of relevant biological pathways. The objective is to equip researchers with the foundational knowledge and practical steps to conduct computational studies for evaluating potential enzyme inhibitors.
Introduction to In Silico Drug Discovery
In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates.[1] This approach accelerates the drug development pipeline by reducing the time and cost associated with traditional high-throughput screening. Key techniques include molecular docking, which predicts the preferred binding orientation of a ligand to a receptor, and molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time.
This compound is a small molecule with aromatic and prenyl moieties, suggesting its potential to interact with biological targets that recognize these features. Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in a protein's C-terminal "CAAX box".[2] The farnesylation of proteins like Ras is crucial for their localization to the cell membrane and subsequent activation of signaling pathways involved in cell growth and proliferation.[3] Inhibition of FTase is a validated strategy in cancer therapy, with inhibitors like Lonafarnib and Tipifarnib having undergone extensive clinical investigation.[4] This guide will use FTase as a model receptor to explore the potential binding of this compound through computational modeling.
Target Protein: Farnesyltransferase (FTase)
Human protein farnesyltransferase is a heterodimeric enzyme composed of α and β subunits. It is a zinc metalloenzyme where the zinc ion is crucial for its catalytic activity.[5] FTase recognizes the CAAX motif on substrate proteins, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' determines substrate specificity.[2]
Ligand of Interest: this compound
This compound's structure, containing a salicylic acid core and a prenyl group, makes it an interesting candidate for binding to FTase. The salicylate moiety may interact with polar residues, while the hydrophobic prenyl chain could occupy the farnesyl pyrophosphate binding pocket.
In Silico Modeling Workflow
A typical in silico workflow for assessing a potential ligand-receptor interaction involves several key stages, from data preparation to detailed simulation and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Prenyl salicylate CAS number and chemical structure.
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl salicylate (CAS No. 68555-58-8) is an aromatic ester recognized for its applications in the fragrance industry.[1][2][3] Structurally, it combines a salicylate moiety, known for its anti-inflammatory properties, with a prenyl group, a feature found in many biologically active natural products. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, structural characteristics, and a validated synthesis protocol. While direct experimental data on the specific biological activities and signaling pathways of this compound remains limited in publicly accessible literature, this document also explores the potential biological context derived from the well-documented activities of salicylates and prenylated compounds.
Chemical Identity and Structure
This compound is chemically known as 3-methylbut-2-enyl 2-hydroxybenzoate.[4] Its unique structure is characterized by the esterification of salicylic acid with prenyl alcohol (3-methyl-2-buten-1-ol).
Chemical Structure:
Figure 1: 2D structure of this compound.
The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 68555-58-8 | [5] |
| Molecular Formula | C₁₂H₁₄O₃ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 315 °C | [5] |
| Flash Point | 68 °C | [6] |
| Density | 1.085 - 1.089 g/cm³ at 20 °C | [7] |
| Refractive Index | 1.5300 - 1.5330 at 20 °C | [7] |
| Solubility | Soluble in many organic solvents; 0.37 g/L in water | [7] |
| Synonyms | 3-Methyl-2-butenyl salicylate, Salicylic acid prenyl ester | [4] |
Experimental Protocols: Synthesis of this compound
A preferred method for the synthesis of this compound involves the reaction of a salicylic acid salt with a prenyl halide, often facilitated by phase transfer catalysis.[8]
Objective: To synthesize this compound from sodium salicylate and prenyl chloride.
Materials:
-
Sodium salicylate (anhydrous, 160 g, 1 mol)
-
Prenyl chloride (125 g, 1.2 mol)
-
Toluene (150 ml)
-
Tetrabutylammonium chloride (5 g)
-
Water
-
Sodium sulfate
Procedure:
-
A mixture of 125 g (1.2 mol) of prenyl chloride, 150 ml of toluene, 5 g of tetrabutylammonium chloride, and 160 g (1 mol) of anhydrous sodium salicylate is prepared in a suitable reaction vessel.[8]
-
The mixture is stirred at 60°C for 6 hours.[8]
-
For work-up, the reaction mixture is extracted three times with 100 ml of water.[8]
-
The organic phase is separated and dried with sodium sulfate.[8]
-
Unreacted prenyl chloride and toluene are subsequently distilled off.[8]
-
The final product is 157 g of this compound (76.2% of theoretical yield), with a refractive index of 1.530 - 1.533 at 20°C.[8]
Biological Activity and Potential Signaling Pathways: An Extrapolative Discussion
Direct research into the specific biological activities of this compound is not extensively documented. However, its chemical structure as a prenylated salicylate provides a basis for postulating its potential pharmacological relevance.
The Salicylate Moiety
Salicylates are a well-known class of compounds with potent anti-inflammatory effects.[9] Their mechanism of action includes the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[9] More recent research has also highlighted their role in modulating signaling pathways such as NF-κB, a critical regulator of the inflammatory response.[10] Salicylate has been shown to inhibit the phosphorylation of nonreceptor tyrosine kinases like PYK2 and c-Src, suggesting a broader impact on cellular signaling.[11]
The Role of Prenylation
The attachment of a prenyl group to a phenolic compound can significantly enhance its biological activity.[12] Prenylation increases the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets.[13] Prenylated flavonoids and stilbenoids have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.[12][13][14][15][16]
The logical relationship for the potential biological activity of this compound can be visualized as a workflow from its constituent parts to a hypothesized function.
Diagram 1: Logical workflow for the hypothesized biological activity of this compound based on its structural components.
Potential Signaling Pathways
Protein prenylation is a critical post-translational modification that affects the function of numerous signaling proteins.[17] This process is integral to pathways that control cell growth, differentiation, and survival.[17] While this compound itself is not directly involved in protein prenylation, the study of prenylated compounds is an active area of research in drug development. Inhibition of the mevalonate pathway, which produces the isoprenoid precursors for prenylation, is a therapeutic strategy being explored for various diseases.[17]
Given the anti-inflammatory properties of salicylates and the role of prenylation in signaling, it is plausible that this compound could interact with inflammatory signaling cascades. A hypothetical workflow for investigating this could involve assessing its impact on key inflammatory pathways.
Diagram 2: Hypothesized experimental workflow to investigate the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound is a well-characterized compound with established applications in the fragrance industry. Its chemical synthesis is straightforward and yields a high percentage of the final product. While the specific biological activities of this compound are yet to be fully elucidated, its structure suggests a potential for interesting pharmacological properties, particularly in the realm of anti-inflammatory action.
Future research should focus on experimentally validating the hypothesized biological activities of this compound. In vitro studies using cell lines to assess its impact on inflammatory pathways, such as NF-κB and MAPK signaling, would be a logical first step. Furthermore, antioxidant and cytotoxicity assays would provide a broader understanding of its biological profile. Such studies will be crucial in determining whether this compound holds promise as a lead compound for drug development.
References
- 1. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound, 68555-58-8 [thegoodscentscompany.com]
- 3. perfumiarz.com [perfumiarz.com]
- 4. This compound | C12H14O3 | CID 50216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 68555-58-8 [perflavory.com]
- 6. symrise.com [symrise.com]
- 7. miltitz-aromatics.com [miltitz-aromatics.com]
- 8. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]
- 9. asp-inc.com [asp-inc.com]
- 10. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylate Inhibits Phosphorylation of the Nonreceptor Tyrosine Kinases, Proline-Rich Tyrosine Kinase 2 and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prenylated phenols with cytotoxic and antiproliferative activity isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Naturally occurring prenylated stilbenoids: food sources, biosynthesis, applications and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C-prenylated flavonoids with potential cytotoxic activity against solid tumor cell lines | Masaryk University [muni.cz]
- 17. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Aroma of Prenyl Salicylate: A Technical Exploration of its Floral-Balsamic Profile
For Researchers, Scientists, and Drug Development Professionals
Prenyl salicylate, a significant molecule in the perfumer's palette, presents a captivating floral-balsamic aroma with sweet, herbal, and subtly woody undertones. This technical guide delves into the chemical and olfactory characteristics of this compound, providing a comprehensive overview for scientific and research applications. While detailed proprietary data remains elusive, this paper synthesizes available information to illuminate its properties, synthesis, and the likely biological pathways governing its perception.
Chemical and Physical Properties
This compound, with the CAS number 68555-58-8, is chemically known as 3-methyl-2-butenyl 2-hydroxybenzoate.[1] Its molecular and physical properties are summarized in Table 1. The ester is recognized for its ability to enhance and impart a harmonious floral character to fragrance compositions, particularly in floral, fougère, powdery-sweet, and oriental themes.[2] Its aroma is often described as a more subtle and harmonious alternative to amyl salicylate.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 68555-58-8 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 85 - 87 °C (at 0.01 hPa) |
| Melting Point | -26 °C |
| Flash Point | 68 °C |
| Density (d4 20) | 1.085 - 1.089 g/cm³ |
| Refractive Index (n 20 D) | 1.5300 - 1.5330 |
| Solubility | Soluble in many organic solvents; 0.37 g/L in water |
| Vapor Pressure | 0.026 Pa (at 20 °C) |
Source: Miltitz Aromatics GmbH Product Data Sheet[1]
Olfactory Profile
The scent of this compound is consistently characterized as a complex blend of floral and balsamic notes. Qualitative descriptions from fragrance industry sources highlight its sweet, herbal, and slightly woody character.[3] It is noted for enhancing jasmine, ylang-ylang, and muguet notes in fragrance compositions.
A more detailed breakdown of its organoleptic properties includes descriptors such as floral, herbal, green, waxy, orchid, metallic, oily, and greasy. This complexity makes it a versatile ingredient in perfumery.
Quantitative Olfactory Analysis: A Data Gap
A comprehensive understanding of an aroma chemical's profile necessitates quantitative data from techniques such as Gas Chromatography-Olfactometry (GC-O). This method allows for the identification and quantification of odor-active compounds in a sample.[4] GC-O analysis would provide crucial information on the specific odor contribution of this compound at different concentrations and elution times. Unfortunately, publicly available GC-O data for this compound is not available at this time. Such data would be invaluable for researchers seeking to understand the precise chemical drivers of its characteristic aroma.
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of a salicylic acid salt with a prenyl halide. A patent describes a procedure involving a phase-transfer catalyzed reaction, which is advantageous for its efficiency.[3]
Representative Experimental Protocol
The following protocol is based on the principles outlined in the patent literature for the synthesis of this compound.[3]
Materials:
-
Sodium salicylate (anhydrous)
-
Prenyl chloride (3-methyl-2-butenyl chloride)
-
Toluene
-
Tetrabutylammonium chloride (Phase-transfer catalyst)
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
A mixture of anhydrous sodium salicylate (1 mole), prenyl chloride (1.2 moles), toluene (150 ml), and tetrabutylammonium chloride (5g) is prepared in a reaction vessel equipped with a stirrer.
-
The mixture is stirred at 60°C for 6 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and extracted three times with 100 ml of water to remove the catalyst and any unreacted sodium salicylate.
-
The organic phase is separated and dried over anhydrous sodium sulfate.
-
Toluene and any unreacted prenyl chloride are removed by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation.
Workflow for Synthesis and Purification of this compound
Caption: A schematic overview of the synthesis and purification process for this compound.
Spectroscopic Characterization: A Need for Further Data
For a complete chemical characterization, detailed spectroscopic data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. This data allows for the unambiguous confirmation of the molecular structure and purity of the synthesized compound. While a recent study detailed methods for analyzing short-chain alkyl salicylate esters using these techniques, specific spectral data for this compound is not publicly available.[5] Researchers synthesizing this compound would need to perform these analyses to validate their results.
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).
While the specific olfactory receptor(s) that bind to this compound have not been identified in the available literature, research on other salicylates provides some insight. For instance, cyclohexyl salicylate has been shown to activate OR2A4/7, and methyl salicylate is a ligand for Olfr618 and other receptors in Drosophila melanogaster.[6][7][8] This suggests that a specific subset of ORs is likely responsible for detecting the salicylate chemical signature.
The general mechanism of olfactory signal transduction is well-established. Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating an associated G-protein (Gαolf). This initiates a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the brain and perceived as a specific scent.
Generalized Olfactory Receptor Signaling Pathway
Caption: A simplified diagram of the G-protein coupled olfactory signaling pathway.
Conclusion and Future Directions
This compound is a valuable aroma chemical with a desirable floral-balsamic scent profile. This guide has summarized its known chemical and physical properties, a likely synthetic route, and the general biological pathway for its perception. However, a significant gap exists in the publicly available quantitative data for this compound. Future research efforts should be directed towards:
-
Detailed Spectroscopic Analysis: Publishing the complete ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectra of pure this compound.
-
Quantitative Olfactory Profiling: Conducting GC-Olfactometry studies to identify and quantify the key odor contributors to its floral-balsamic aroma.
-
Receptor Identification: Utilizing techniques such as in-vitro receptor screening assays to identify the specific olfactory receptors that are activated by this compound.
The availability of such data would greatly enhance the scientific understanding of this enigmatic and important fragrance molecule, facilitating its more precise application in research and development.
References
- 1. miltitz-aromatics.com [miltitz-aromatics.com]
- 2. This compound, 68555-58-8 [thegoodscentscompany.com]
- 3. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
The Role of Methyl Salicylate in Plant Defense: A Technical Guide
A Note to the Reader: This technical guide explores the role of a key salicylate derivative in plant defense. Initial research into "prenyl salicylate" did not yield significant findings within the context of established plant defense literature. Therefore, this guide focuses on the well-documented role of methyl salicylate (MeSA) , a volatile derivative of salicylic acid that is a critical signaling molecule in plant immunity.
Introduction
Plants, as sessile organisms, have evolved sophisticated chemical defense strategies to protect themselves from a myriad of pathogens and herbivores. A cornerstone of this defense is the signaling molecule salicylic acid (SA). While SA itself is crucial for localized defense responses, its volatile derivative, methyl salicylate (MeSA), plays a pivotal role in systemic signaling, enabling a plant-wide state of heightened immunity known as Systemic Acquired Resistance (SAR).[1][2][3] MeSA also functions as an airborne signal, alerting neighboring plants to impending threats. This guide provides an in-depth technical overview of the biosynthesis, transport, and signaling functions of MeSA in plant defense, complete with quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Biosynthesis and Metabolism of Methyl Salicylate
The dynamic conversion between salicylic acid and methyl salicylate is tightly regulated and central to its function as a mobile signal.
2.1. Synthesis of Methyl Salicylate
In response to pathogen attack, the concentration of salicylic acid increases at the site of infection. This accumulation of SA triggers the synthesis of MeSA through the action of Salicylic Acid Methyltransferase (SAMT) . This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of SA.[4]
2.2. Conversion of Methyl Salicylate back to Salicylic Acid
Upon reaching distal, uninfected tissues, MeSA is converted back into its active form, salicylic acid, by Salicylic Acid-Binding Protein 2 (SABP2) , which possesses methyl salicylate esterase activity. This conversion is essential for the activation of downstream defense signaling in systemic leaves.
2.3. Glucosylation of Methyl Salicylate
To fine-tune the defense response and prevent the potentially toxic effects of excessive SA, plants can inactivate MeSA through glucosylation. The enzyme UGT71C3 , a UDP-glycosyltransferase, attaches a glucose molecule to MeSA, forming MeSA glucosides. This process negatively regulates the SAR response by controlling the homeostasis of both MeSA and SA.[1][2][5]
Methyl Salicylate Signaling in Systemic Acquired Resistance
The role of MeSA as a long-distance mobile signal in SAR is a well-established paradigm in plant immunity.
Caption: Methyl Salicylate Signaling Pathway in Systemic Acquired Resistance.
The signaling cascade can be summarized in the following steps:
-
Local Infection and SA Accumulation: Pathogen recognition in a specific leaf triggers a significant increase in SA levels.
-
Conversion to MeSA: SAMT in the infected tissue converts SA to the more mobile MeSA.
-
Phloem Transport: MeSA is transported from the infected leaves to the rest of the plant via the phloem.[4]
-
Conversion back to SA in Distal Tissues: In the uninfected tissues, SABP2 hydrolyzes MeSA back to SA.
-
Activation of Defense Genes: The resulting increase in SA in the distal tissues leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PR GENES 1), which in turn induces the expression of a battery of Pathogenesis-Related (PR) genes, culminating in the establishment of SAR.
Role of Methyl Salicylate in Interactions with Herbivores and Pathogens
MeSA's influence extends beyond internal signaling; its volatility allows for inter-plant communication and direct effects on other organisms.
4.1. Effects on Herbivores
Herbivore-induced plant volatiles (HIPVs), including MeSA, can have a dual effect on insect herbivores. MeSA can act as a deterrent, directly repelling some herbivores from feeding.[4] Additionally, MeSA can attract natural enemies of herbivores, such as predatory mites and parasitic wasps, thereby providing indirect defense.[6]
4.2. Effects on Pathogens
The induction of SAR by MeSA provides broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, and fungi. Furthermore, MeSA released from infected plants can be sensed by certain rhizobacteria, such as Bacillus subtilis. This bacterium, upon detecting MeSA, can be induced to produce antibiotics that inhibit the growth of plant pathogenic fungi, suggesting a complex interplay between plant- and microbe-mediated defense.[7]
Quantitative Data
The following tables summarize key quantitative data related to the role of methyl salicylate in plant defense.
Table 1: Methyl Salicylate Content in Various Plant Species
| Plant Species | Tissue | Condition | Methyl Salicylate Content | Reference |
| Gaultheria procumbens (Wintergreen) | Leaves | Constitutive | Up to 14,300 µg/g DW (as total salicylates) | [8] |
| Betula lenta (Sweet Birch) | Bark | Constitutive | >98% of essential oil | [8] |
| Lycopersicon esculentum (Tomato) | Leaves | TMV-infested | >2.0 µg/g FW | [9] |
DW = Dry Weight, FW = Fresh Weight, TMV = Tobacco Mosaic Virus
Table 2: Effect of Methyl Salicylate on Herbivores and their Natural Enemies
| Organism | Effect of MeSA | Quantitative Measure | Reference |
| Soybean aphid (Aphis glycines) | Reduced population | Significantly lower abundance in MeSA-treated plots | [6] |
| Syrphid flies (predators of aphids) | Attraction | Significantly greater numbers caught on traps with MeSA lures | [6] |
| Green lacewings (predators of aphids) | Attraction | Significantly greater numbers caught on traps with MeSA lures | [6] |
Table 3: Effect of Methyl Salicylate on Entomopathogenic Fungi
| Fungal Species | Isolate | Effect of MeSA | Quantitative Change in Conidia Production | Reference |
| Neozygites tanajoae | Beninese | Promotes conidiation | 37% increase (305.5 ± 52.62 vs. 223.2 ± 38.13 conidia/mummy) | [10] |
| Neozygites tanajoae | Brazilian | No significant effect | No significant difference | [10] |
| Lecanicillium lecanii | V3450 | Improved growth and pathogenicity | Enhanced germination, sporulation, and appressorial formation at 1 and 10 nmol·ml⁻¹ | [11] |
Experimental Protocols
6.1. Quantification of Methyl Salicylate by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive for the detection and quantification of volatile compounds like MeSA.
Caption: General workflow for the quantification of methyl salicylate using GC-MS.
Protocol:
-
Sample Preparation:
-
Excise plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Accurately weigh a subsample of the frozen powder (typically 50-100 mg) into a headspace vial.
-
Add a known amount of an internal standard (e.g., deuterated MeSA or another volatile compound not present in the sample) to the vial.
-
-
Volatile Collection:
-
For headspace analysis, incubate the vial at a specific temperature (e.g., 60°C) for a set time to allow volatiles to equilibrate in the headspace.
-
Expose a solid-phase microextraction (SPME) fiber to the headspace to adsorb the volatiles.
-
Alternatively, use a thermal desorption system where the sample is heated, and the released volatiles are trapped on a sorbent tube.
-
-
GC-MS Analysis:
-
Insert the SPME fiber into the heated injection port of the gas chromatograph, or place the sorbent tube in the thermal desorber, to release the trapped volatiles.
-
The volatiles are separated on a capillary column (e.g., a DB-5ms column) based on their boiling points and interactions with the stationary phase.
-
The separated compounds are then ionized and fragmented in the mass spectrometer. MeSA is identified by its characteristic mass spectrum.
-
Quantification is achieved by comparing the peak area of MeSA to that of the internal standard and referencing a calibration curve prepared with known concentrations of MeSA.[9]
-
6.2. High-Performance Liquid Chromatography (HPLC) for Salicylate Analysis
HPLC is a robust method for quantifying both SA and its derivatives, including MeSA, particularly in complex extracts.
Protocol:
-
Extraction:
-
Homogenize fresh or frozen plant tissue in a suitable solvent, such as methanol or a methanol/water mixture.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
The extract may require further purification, such as solid-phase extraction (SPE), to remove interfering compounds.
-
-
Chromatographic Separation:
-
Detection and Quantification:
-
Detect the eluting compounds using a UV detector (at a wavelength around 304 nm for MeSA) or a fluorescence detector for higher sensitivity.[12]
-
Identify and quantify MeSA by comparing its retention time and peak area to those of an authentic standard run under the same conditions.
-
Conclusion
Methyl salicylate is a multifaceted signaling molecule that is integral to plant defense. Its role as a mobile signal in systemic acquired resistance is well-characterized, and its involvement in direct and indirect defense against herbivores and pathogens highlights its importance in the complex chemical ecology of plants. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the intricate mechanisms of salicylate-mediated plant immunity and its potential applications in sustainable agriculture and the development of novel crop protection strategies.
References
- 1. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl salicylate attracts natural enemies and reduces populations of soybean aphids (Hemiptera: Aphididae) in soybean agroecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant methyl salicylate induces defense responses in the rhizobacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid determination of methyl salicylate, a plant-signaling compound, in tomato leaves by direct sample introduction and thermal desorption followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does methyl salicylate, a component of herbivore-induced plant odour, promote sporulation of the mite-pathogenic fungus Neozygites tanajoae? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Herbivore-Induced Plant Volatiles Methyl Salicylate and Menthol Positively affect Growth and Pathogenicity of Entomopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. aimspress.com [aimspress.com]
Methodological & Application
Synthesis of Prenyl Salicylate via Esterification of Salicylic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of prenyl salicylate. This compound, an ester of salicylic acid, is of interest for its potential applications in fragrance, as well as for the biological activities associated with prenylated compounds.
This compound can be synthesized through several esterification methods, primarily via phase-transfer catalysis or Fischer-Speier esterification. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment. Below, we detail the protocols for these synthetic routes, provide data on reaction parameters, and discuss the potential applications of this compound in a research and development context.
Methods of Synthesis
Two primary methods for the synthesis of this compound are presented:
-
Phase-Transfer Catalysis: This method involves the reaction of a salicylic acid salt with a prenyl halide in the presence of a phase-transfer catalyst. It is an efficient method that can be carried out under relatively mild conditions.
-
Fischer-Speier Esterification: This classic acid-catalyzed esterification involves the reaction of salicylic acid with prenyl alcohol. This method is widely used for the synthesis of esters and can be adapted for the preparation of this compound.
Data Presentation: A Comparative Overview of Synthesis Parameters
The following table summarizes the key quantitative data for the synthesis of this compound using the two different methodologies.
| Parameter | Phase-Transfer Catalysis | Fischer-Speier Esterification (Adapted Protocol) |
| Starting Materials | Anhydrous sodium salicylate, Prenyl chloride | Salicylic acid, Prenyl alcohol |
| Reagent Molar Ratio | 1 mol Sodium Salicylate : 1.2 mol Prenyl Chloride | 1 mol Salicylic Acid : 1.5-2.0 mol Prenyl Alcohol |
| Catalyst | Tetrabutylammonium chloride (phase-transfer catalyst) | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Toluene | Toluene (with Dean-Stark trap) or excess prenyl alcohol |
| Reaction Temperature | 60°C | Reflux (typically 80-120°C depending on solvent) |
| Reaction Time | 6 hours | 4-8 hours |
| Reported Yield | 76.2%[1] | Typically moderate to high, dependent on conditions |
| Work-up Procedure | Aqueous extraction, drying, and distillation | Neutralization, aqueous extraction, drying, and distillation/crystallization |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a patented procedure for the synthesis of this compound.[1]
Materials:
-
Anhydrous sodium salicylate (1 mol, 160.1 g)
-
Prenyl chloride (1.2 mol, 125 g)
-
Tetrabutylammonium chloride (5 g)
-
Toluene (150 mL)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add anhydrous sodium salicylate (160.1 g), toluene (150 mL), and tetrabutylammonium chloride (5 g).
-
Begin stirring the mixture and add prenyl chloride (125 g).
-
Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 6 hours.
-
After 6 hours, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of deionized water.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and any unreacted prenyl chloride by distillation, preferably using a rotary evaporator.
-
The remaining product is this compound.
Characterization:
The product can be characterized by its refractive index and spectroscopic methods. The reported refractive index is 1.530-1.533 at 20°C.[1]
Protocol 2: Synthesis of this compound via Fischer-Speier Esterification
This is a generalized protocol adapted from standard Fischer-Speier esterification procedures for salicylic acid.[2][3]
Materials:
-
Salicylic acid (1 mol, 138.12 g)
-
Prenyl alcohol (1.5 mol, 129.2 g)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mL)
-
Toluene (optional, as a solvent with a Dean-Stark trap)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser (and Dean-Stark trap if using toluene)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve salicylic acid (138.12 g) in prenyl alcohol (129.2 g). If using a solvent, add toluene.
-
Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.
-
If using a Dean-Stark trap with toluene, fill the trap with toluene.
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If an excess of prenyl alcohol was used, it can be removed by distillation under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the salicylate ring, signals for the prenyl group including a vinyl proton, methylene protons adjacent to the ester oxygen, and two methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and carbons of the prenyl group.[4][5] |
| IR Spectroscopy | Characteristic peaks for the O-H stretch of the phenolic hydroxyl group, C=O stretch of the ester, and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₄O₃, 206.24 g/mol ). |
Applications in Drug Development
Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The addition of a prenyl group can significantly modify the biological activity of a molecule. Prenylation is known to enhance the lipophilicity of compounds, which can improve their membrane permeability and interaction with biological targets.[6][7]
Potential Areas of Investigation:
-
Anti-inflammatory Activity: Salicylates are known inhibitors of cyclooxygenase (COX) enzymes. Prenylated salicylates could exhibit enhanced or altered COX inhibitory activity.
-
Anticancer Properties: Prenylated compounds have been shown to interfere with cellular signaling pathways, such as the Ras signaling pathway, which is often dysregulated in cancer. The prenyl moiety may enhance the compound's ability to inhibit protein prenylation, a key process for the function of many signaling proteins.
-
Antimicrobial Effects: The increased lipophilicity of prenylated compounds can lead to enhanced antimicrobial activity by facilitating their passage through microbial cell membranes.
Visualizing the Synthesis and Potential Mechanism of Action
Experimental Workflow for this compound Synthesis
References
- 1. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phase-Transfer Catalyzed Synthesis of Prenyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of Prenyl salicylate, a valuable fragrance ingredient, utilizing phase-transfer catalysis (PTC). This methodology offers a robust and efficient alternative to traditional synthesis routes, often leading to higher yields and milder reaction conditions.
Introduction to Phase-Transfer Catalysis in this compound Synthesis
Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. In the synthesis of this compound, a salt of salicylic acid (typically sodium salicylate), which is soluble in an aqueous or solid phase, reacts with prenyl halide (e.g., prenyl chloride), which is soluble in an organic phase. The phase-transfer catalyst, usually a quaternary ammonium salt, transports the salicylate anion from the solid/aqueous phase to the organic phase, where it can react with the prenyl halide. This process enhances reaction rates and allows for the use of simpler and less hazardous reaction conditions.
The selection of the phase-transfer catalyst is critical to the success of the synthesis. Quaternary ammonium salts are commonly employed, with their efficacy often depending on the lipophilicity of the cation. For the synthesis of similar salicylate esters, a comparative study has shown that tetrabutylammonium bromide (TBAB) is a highly effective catalyst.[1]
Key Reaction Parameters and Optimization
Several factors can influence the yield and purity of this compound in a phase-transfer catalyzed reaction. Understanding these parameters is crucial for optimizing the synthesis.
-
Catalyst: The choice and concentration of the phase-transfer catalyst are paramount. Tetrabutylammonium salts, such as tetrabutylammonium chloride or bromide, are effective for this transformation.[2] Catalyst loading is typically in the range of 0.5 to 5 mol% relative to the prenyl halide.[2]
-
Reactant Stoichiometry: A slight excess of the prenyl halide (typically 1.1 to 1.5 molar equivalents relative to the sodium salicylate) is often used to ensure complete conversion of the salicylate salt.[2]
-
Solvent: The use of an inert organic solvent, such as toluene or petroleum ether, is common, although not strictly necessary.[2] The solvent aids in dissolving the prenyl halide and the catalyst-salicylate ion pair.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature, for example, 60°C, to ensure a reasonable reaction rate.[2] For similar salicylate ester syntheses, temperatures around 70°C have been shown to lead to high yields in a short time frame.[1]
-
Reaction Time: The reaction time will depend on the specific conditions used. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to determine the optimal reaction time. A reported synthesis indicates a reaction time of 6 hours at 60°C.[2]
Data Presentation
The following tables summarize quantitative data relevant to the phase-transfer catalyzed synthesis of salicylate esters. While Table 1 is specific to this compound, Table 2 provides comparative data for the synthesis of a closely related compound, Benzyl Salicylate, which can be informative for catalyst selection in this compound synthesis.
Table 1: Experimental Parameters for the Synthesis of this compound [2]
| Parameter | Value |
| Reactants | |
| Sodium Salicylate | 1.0 mol |
| Prenyl Chloride | 1.2 mol |
| Catalyst | |
| Tetrabutylammonium Chloride | 5 g (approx. 1.7 mol% relative to sodium salicylate) |
| Solvent | |
| Toluene | 150 mL |
| Reaction Conditions | |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | |
| This compound | 76.2% |
Table 2: Comparative Efficacy of Different Phase-Transfer Catalysts in the Synthesis of Benzyl Salicylate [1]
| Catalyst | Abbreviation | Relative Efficacy |
| Tetra-n-butylammonium bromide | TBAB | +++++ |
| Tetra-n-butylammonium iodide | TBAI | ++++ |
| Tetra-n-butylphosphonium bromide | TBPB | +++ |
| Aliquat 336 | - | ++ |
| Tetra-n-butylammonium hydrogen sulfate | TBAHS | + |
| Polyethylene glycol (PEG) 1500 | PEG 1500 | +/- |
| (Relative efficacy is inferred from the order of catalyst performance reported in the study) |
Experimental Protocols
Materials and Equipment:
-
Anhydrous Sodium Salicylate
-
Prenyl Chloride
-
Tetrabutylammonium Chloride (or Tetrabutylammonium Bromide)
-
Toluene
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine anhydrous sodium salicylate (1.0 mol, 160 g), toluene (150 mL), and tetrabutylammonium chloride (5 g).
-
Addition of Prenyl Chloride: To the stirred mixture, add prenyl chloride (1.2 mol, 125 g).
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with 100 mL of water to remove the catalyst and any unreacted sodium salicylate.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene and any unreacted prenyl chloride.
-
-
Product Characterization: The resulting product is this compound. The reported yield is 157 g (76.2% of theoretical).[2] Further purification, if necessary, can be achieved by vacuum distillation.
Mandatory Visualizations
Caption: Reaction pathway of phase-transfer catalyzed synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Analytical methods for Prenyl salicylate quantification (GC-FID, HPLC).
Analytical Methods for the Quantification of Prenyl Salicylate
This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods are designed for researchers, scientists, and professionals in drug development.
Application Note 1: Quantification of this compound by GC-FID
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like salicylate esters.[1][2] The method offers excellent separation and sensitivity, making it suitable for analyzing this compound in various matrices.[3]
Experimental Protocol: GC-FID Method
This protocol outlines the steps for sample preparation, instrument setup, and analysis for this compound quantification.
1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Internal Standard (IS), e.g., Ethyl Salicylate or another suitable stable compound with a different retention time.
-
High-purity volatile organic solvent (e.g., Dichloromethane, Hexane, or Methanol).[4]
-
Class A volumetric flasks and pipettes.
-
Autosampler vials (2 mL) with caps and septa.
2. Instrumentation
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column: A nonpolar or mid-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column.[4][5]
-
Carrier Gas: High-purity Nitrogen or Helium.[5]
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound standard and dissolve it in the chosen solvent in a 25 mL volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).[4] Spike each calibration standard with a fixed concentration of the internal standard.
4. Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the homogenized sample. Perform an extraction using a suitable solvent. The extraction may involve sonication or vortexing, followed by centrifugation to separate solid matter.
-
Liquid Samples: Perform a direct dilution or a liquid-liquid extraction into a compatible solvent.
-
Final Dilution: Dilute the extracted sample to a concentration within the calibration range. Add the internal standard to the final diluted sample at the same concentration used for the calibration standards. Transfer the final solution to an autosampler vial.[4]
5. GC-FID Operating Conditions
| Parameter | Recommended Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm)[4][5] |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Vol. | 1 µL |
| Carrier Gas | Nitrogen or Helium[5] |
| Flow Rate | 1.0 mL/min (Constant Flow)[5] |
| Oven Program | Initial: 60°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas Flow | 25 mL/min (Nitrogen) |
Note: These parameters are a starting point and may require optimization for specific instruments and samples.
6. Data Analysis and Quantification
-
Identify the peaks for this compound and the internal standard based on their retention times from the analysis of standard solutions.
-
Integrate the peak areas for both compounds in all chromatograms.[2]
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Quantitative Data Summary (GC-FID)
The following table summarizes typical performance characteristics for the GC-FID analysis of salicylate esters.
| Parameter | Expected Value |
| Retention Time (RT) | 5 - 15 min (dependent on final parameters) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Precision (%RSD) | < 2%[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
GC-FID Analysis Workflow
References
- 1. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 2. sciepub.com [sciepub.com]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application of Prenyl salicylate as a UV absorber in polymers.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant concern across various industries, including pharmaceuticals, packaging, and material science. This degradation can lead to a loss of mechanical strength, discoloration, and reduced overall performance of the polymer. To mitigate these effects, UV absorbers are incorporated into the polymer matrix. These compounds function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[1][2]
Salicylates are a known class of compounds that exhibit UV absorbing properties. While traditionally used in fragrances and as analgesics, their inherent ability to absorb UV radiation makes them potential candidates for photostabilization of polymers.[3] Phenyl salicylate, for instance, is recognized for its role as an ultraviolet filter.[3] This application note explores the potential use of Prenyl Salicylate as a novel UV absorber in polymeric systems. Due to the presence of the salicylate chromophore, this compound is expected to exhibit UV absorption characteristics similar to other salicylates, such as methyl salicylate, which has absorption peaks in the UVA and UVB regions (around 230-240 nm and 280-330 nm).
This document provides a comprehensive overview of the proposed application, including theoretical mechanisms, experimental protocols for incorporation and evaluation, and expected performance metrics.
Principle and Mechanism
The primary mechanism by which this compound is proposed to protect polymers from UV degradation is through the absorption of high-energy UV photons. Upon absorption, the molecule is promoted to an excited state. It then dissipates this excess energy through non-radiative pathways, such as heat, thereby preventing the energy from initiating bond cleavage and radical formation within the polymer backbone.
Experimental Protocols
Incorporation of this compound into Polymer Films
This protocol describes the preparation of polymer films containing this compound using a solvent casting method.
Materials:
-
Polymer (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA))
-
This compound
-
Solvent (e.g., Toluene, Dichloromethane)
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bars
-
Drying oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the polymer in the chosen solvent (e.g., 10% w/v). Stir until the polymer is completely dissolved.
-
Prepare a stock solution of this compound in the same solvent.
-
-
Blending:
-
In a separate vial, add the desired volume of the polymer stock solution.
-
While stirring, add the calculated volume of the this compound stock solution to achieve the target concentration (e.g., 0.5%, 1.0%, 2.0% w/w relative to the polymer).
-
Continue stirring for at least 1 hour to ensure a homogeneous mixture.
-
-
Casting:
-
Pour the polymer/Prenyl Salicylate solution into a clean, level glass petri dish or onto a glass plate.
-
Cover the dish or plate with a perforated lid or place it in a fume hood to allow for slow solvent evaporation.
-
-
Drying:
-
Once the majority of the solvent has evaporated at room temperature, transfer the films to a vacuum oven.
-
Dry the films at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer until a constant weight is achieved.
-
-
Film Characterization:
-
Measure the thickness of the resulting films at multiple points using a digital caliper to ensure uniformity.
-
Evaluation of UV Absorption Properties
This protocol outlines the use of UV-Vis spectrophotometry to assess the UV-absorbing capabilities of the prepared polymer films.
Materials:
-
Polymer films (with and without this compound)
-
UV-Vis Spectrophotometer with a film holder accessory
Procedure:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
-
Baseline Correction:
-
Perform a baseline correction using an empty sample holder or a blank (a pure polymer film without this compound).
-
-
Sample Measurement:
-
Mount a polymer film containing this compound in the film holder and place it in the spectrophotometer's light path.
-
Acquire the absorbance spectrum of the film.
-
Repeat the measurement for films with different concentrations of this compound.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each film.
-
Compare the absorbance spectra of the films with and without this compound to determine the contribution of the additive.
-
Accelerated Weathering Test
This protocol describes an accelerated weathering test to evaluate the photostabilizing effect of this compound on the polymer.
Materials:
-
Polymer films (with and without this compound)
-
Accelerated weathering chamber (e.g., QUV tester) equipped with UVA or UVB lamps
-
FTIR Spectrometer
-
Tensile testing machine
Procedure:
-
Sample Preparation:
-
Cut the polymer films into standardized sample sizes for FTIR and tensile testing.
-
-
Initial Characterization:
-
Measure the initial FTIR spectrum and tensile properties (tensile strength, elongation at break) of the unexposed samples.
-
-
Accelerated Weathering:
-
Place the samples in the accelerated weathering chamber.
-
Expose the samples to a defined cycle of UV radiation and, if applicable, condensation, according to standard test methods (e.g., ASTM G154).
-
-
Periodic Evaluation:
-
At regular intervals (e.g., 100, 200, 500 hours), remove a set of samples from the chamber.
-
Wipe the samples clean and allow them to equilibrate to room temperature.
-
Measure the FTIR spectrum to monitor chemical changes, such as the formation of carbonyl groups, which indicate degradation.
-
Perform tensile testing to assess the changes in mechanical properties.
-
-
Data Analysis:
-
Calculate the carbonyl index from the FTIR spectra to quantify the extent of photo-oxidation.
-
Plot the change in tensile strength and elongation at break as a function of exposure time for both the stabilized and unstabilized polymer films.
-
Data Presentation
Quantitative data from the experimental evaluations should be summarized in clear and structured tables for easy comparison.
Table 1: UV Absorption Characteristics of Polymer Films with this compound
| This compound Concentration (% w/w) | λmax (nm) | Absorbance at λmax |
| 0 (Control) | - | - |
| 0.5 | ||
| 1.0 | ||
| 2.0 |
Table 2: Carbonyl Index of Polymer Films after Accelerated Weathering
| Exposure Time (hours) | Carbonyl Index (Control) | Carbonyl Index (0.5% this compound) | Carbonyl Index (1.0% this compound) | Carbonyl Index (2.0% this compound) |
| 0 | ||||
| 100 | ||||
| 200 | ||||
| 500 |
Table 3: Mechanical Properties of Polymer Films after Accelerated Weathering
| Exposure Time (hours) | Tensile Strength (MPa) - Control | Elongation at Break (%) - Control | Tensile Strength (MPa) - 1.0% this compound | Elongation at Break (%) - 1.0% this compound |
| 0 | ||||
| 100 | ||||
| 200 | ||||
| 500 |
Expected Results and Discussion
It is anticipated that the incorporation of this compound will enhance the UV stability of the host polymer. The UV-Vis spectra are expected to show a significant increase in absorbance in the UVA and UVB regions with increasing concentrations of this compound.
During accelerated weathering, the polymer films containing this compound are expected to exhibit a slower rate of degradation compared to the control films. This will be evidenced by a lower rate of increase in the carbonyl index and a better retention of mechanical properties (tensile strength and elongation at break) over time.
The effectiveness of this compound as a UV absorber will likely depend on its concentration, its compatibility with the polymer matrix, and its inherent photostability. Leaching of the additive from the polymer matrix is a potential concern and may need to be assessed in long-term applications.
Conclusion
This compound presents a promising, yet underexplored, candidate as a UV absorber for the photostabilization of polymers. Its chemical structure, containing the salicylate functional group, suggests inherent UV absorbing properties. The protocols outlined in this application note provide a systematic approach for incorporating this compound into polymer matrices and evaluating its performance as a UV absorber. The expected results, if confirmed experimentally, could lead to the development of novel and effective stabilized polymer formulations for a wide range of applications. Further research is warranted to fully characterize the photophysical properties of this compound and its long-term stability in various polymer systems.
References
Application Note: Protocol for Evaluating the Anti-inflammatory Effect of Prenyl Salicylate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory properties of Prenyl salicylate, a derivative of salicylic acid. This document outlines the methodology for assessing its effects on key inflammatory mediators and signaling pathways in a cellular model of inflammation.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[1] While crucial for healing, chronic inflammation contributes to numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs), like aspirin and sodium salicylate, are widely used to manage inflammation.[1][2] Their mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[3][4][5]
Salicylates, in particular, are known to exert their anti-inflammatory effects in part by suppressing the induction of COX-2 and inhibiting the NF-κB signaling pathway.[5][6][7][8] this compound, as a derivative, is a compound of interest for potentially enhanced or novel anti-inflammatory activities.
This application note details a robust protocol for characterizing the anti-inflammatory potential of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7), a well-established in vitro model for inflammation research.[9][10] The protocols cover the assessment of nitric oxide (NO) and pro-inflammatory cytokine production, and the analysis of the underlying NF-κB and MAPK signaling cascades.
Principle of the Method
The anti-inflammatory activity of this compound is evaluated by its ability to inhibit the inflammatory response induced by LPS in RAW 264.7 macrophage cells. The workflow involves cell culture, induction of inflammation with LPS, treatment with various concentrations of this compound, and subsequent measurement of key inflammatory markers and signaling proteins. The primary endpoints include:
-
Cell Viability: To ensure the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Production: A key inflammatory mediator measured via the Griess assay.[9][11]
-
Pro-inflammatory Cytokine Levels: Quantification of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]
-
Signaling Pathway Modulation: Analysis of the activation (phosphorylation) of key proteins in the NF-κB and MAPK pathways via Western Blotting.[14][15]
Experimental Workflow
The overall experimental process is outlined in the diagram below.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂.[16]
-
Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well plates for viability and NO assays, 6-well plates for Western blotting and ELISA) and allow them to adhere overnight.[11][12]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a positive control (e.g., Dexamethasone, 10 µM) for 1-2 hours.
-
Following pre-treatment, add Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to all wells except the vehicle control group to induce an inflammatory response.[10][12]
-
Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis; shorter times like 15, 30, 60 minutes for signaling pathway analysis).[11][14]
-
Cell Viability Assay (CCK-8 Assay)
-
Principle: To determine the cytotoxic effect of this compound on RAW 264.7 cells.
-
Procedure:
-
Seed cells (1.5 x 10⁵ cells/mL) in a 96-well plate and treat with this compound as described above (without LPS stimulation).[10]
-
After 24 hours of incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]
-
Procedure:
-
After the 24-hour treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.[11]
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9][11]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[10]
-
Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[13][17]
-
Procedure (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[18]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[19]
-
Add 100 µL of cell culture supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.[19]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[18][19]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[19]
-
Wash the plate and add a substrate solution (e.g., TMB). Incubate until color develops.[13]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.[13]
-
Calculate cytokine concentrations from the standard curve.[19]
-
Western Blot Analysis for NF-κB and MAPK Pathways
-
Principle: To detect changes in the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition.[15]
-
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[20][21] Quantify protein concentration using a BCA assay.[20]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of key proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38) and a loading control (e.g., β-actin or GAPDH).[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[15][20]
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities. Normalize phosphorylated protein levels to their total protein counterparts.[15]
-
Data Presentation
Quantitative data should be presented in a clear, tabular format. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Vehicle Control | 0 | 100.0 ± 4.5 |
| This compound | 1 | 99.1 ± 5.2 |
| This compound | 10 | 98.5 ± 4.8 |
| this compound | 50 | 96.7 ± 5.5 |
Table 2: Effect of this compound on LPS-Induced NO Production
| Treatment Group | Concentration (µM) | Nitrite (NO₂⁻) Conc. (µM) |
|---|---|---|
| Vehicle Control | 0 | 2.1 ± 0.4 |
| LPS (1 µg/mL) | - | 45.8 ± 3.9 |
| LPS + this compound | 10 | 31.5 ± 2.8* |
| LPS + this compound | 50 | 15.2 ± 1.9** |
| LPS + Dexamethasone | 10 | 10.8 ± 1.5** |
*p < 0.05, **p < 0.01 vs. LPS group
Table 3: Effect of this compound on LPS-Induced Cytokine Production
| Cytokine | Treatment Group | Concentration (µM) | Concentration (pg/mL) |
|---|---|---|---|
| TNF-α | LPS (1 µg/mL) | - | 3500 ± 210 |
| LPS + this compound | 50 | 1850 ± 150** | |
| IL-6 | LPS (1 µg/mL) | - | 4200 ± 350 |
| LPS + this compound | 50 | 2100 ± 200** | |
| IL-1β | LPS (1 µg/mL) | - | 850 ± 75 |
| LPS + this compound | 50 | 410 ± 50** |
*p < 0.05, **p < 0.01 vs. LPS group
Table 4: Effect of this compound on NF-κB and MAPK Pathway Activation
| Target Protein | Treatment Group | Relative Band Intensity (Fold Change vs. LPS) |
|---|---|---|
| p-p65 / p65 | LPS (1 µg/mL) | 1.00 |
| LPS + this compound (50 µM) | 0.45 ± 0.08** | |
| p-IκBα / IκBα | LPS (1 µg/mL) | 1.00 |
| LPS + this compound (50 µM) | 0.38 ± 0.06** | |
| p-ERK / ERK | LPS (1 µg/mL) | 1.00 |
| LPS + this compound (50 µM) | 0.51 ± 0.09** |
*p < 0.05, **p < 0.01 vs. LPS group
Visualization of Signaling Pathways
NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for many anti-inflammatory agents. Salicylates are known to inhibit this pathway, often by preventing the degradation of the inhibitor protein IκBα.[4][6]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family (ERK, JNK, p38) regulates the expression of inflammatory mediators. Salicylates can modulate this pathway, contributing to their anti-inflammatory profile.[3][22]
Caption: Modulation of MAPK signaling pathways by this compound.
Conclusion
The protocols described in this application note provide a comprehensive framework for evaluating the anti-inflammatory effects of this compound. By examining its impact on NO and pro-inflammatory cytokine production, alongside its influence on the NF-κB and MAPK signaling pathways, researchers can effectively characterize its mechanism of action. The successful inhibition of these markers and pathways would suggest that this compound holds promise as a potential therapeutic agent for inflammation-related diseases, warranting further investigation in more advanced preclinical models.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. asp-inc.com [asp-inc.com]
- 3. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4.4. Measurement of Nitric Oxide Production [bio-protocol.org]
- 12. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.origene.com [cdn.origene.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Profiling Prenyl Salicylate Cytotoxicity
Introduction
Prenyl salicylate is a compound of interest for which the cytotoxic potential needs to be thoroughly evaluated. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to determine the cytotoxicity of this compound. Understanding the cytotoxic profile of a compound is a critical step in the drug discovery and development process, providing insights into potential therapeutic windows and off-target effects. The assays described herein—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to assessing cell health, encompassing metabolic activity, membrane integrity, and apoptosis.
Principle of the Assays
-
MTT Assay: This colorimetric assay is a measure of cell metabolic activity. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[1][2] The concentration of the formazan product, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[3]
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a method of assessing cytotoxicity by measuring the activity of LDH released from damaged cells.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon disruption of the plasma membrane.[5] The released LDH activity is quantified through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[6]
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, key effector enzymes in the apoptotic pathway.[7] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.[7][8] An increase in this signal indicates the induction of apoptosis.
Experimental Planning
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the intended application of this compound. Consider using a panel of cell lines, including both cancerous and non-cancerous lines, to assess for selective cytotoxicity.[9]
-
Concentration Range: A broad range of this compound concentrations should be tested to determine the dose-dependent effects. A common starting point for natural compounds is a serial dilution from a high concentration (e.g., 100-200 µM).[10]
-
Exposure Time: The duration of exposure to the compound can significantly impact cytotoxicity. It is recommended to perform assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
Untreated Cells (Vehicle Control): Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing correctly.
-
Medium Background Control: Culture medium without cells to subtract background absorbance/fluorescence.
-
Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to determine the maximum possible LDH release.
-
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[1][2][3]
Materials:
-
96-well flat-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[3][12]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2][12]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][11] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background.[12]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the % viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH Assay for Cytotoxicity
This protocol is based on common LDH cytotoxicity assay procedures.[13][14]
Materials:
-
96-well flat-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis Buffer (e.g., 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Controls: Prepare the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium Background: Medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[6] Add 50 µL of the stop solution. Measure the absorbance at 490 nm using a microplate reader.[14]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Caspase-3/7 Assay for Apoptosis
This protocol is a general guideline for commercially available Caspase-3/7 assays.[7][8][15]
Materials:
-
96-well, opaque-walled plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Analysis: The relative luminescence/fluorescence units (RLU/RFU) are proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound from MTT Assay
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Cell Line A | |||
| Cell Line B | |||
| Non-cancerous |
Table 2: Percent Cytotoxicity of this compound from LDH Assay at 48h
| Concentration (µM) | Cell Line A (% Cytotoxicity) | Cell Line B (% Cytotoxicity) | Non-cancerous (% Cytotoxicity) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Caspase-3/7 Activity (Fold Change) Induced by this compound at 24h
| Concentration (µM) | Cell Line A (Fold Change) | Cell Line B (Fold Change) | Non-cancerous (Fold Change) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for Investigation
Based on studies of salicylates and prenylated compounds, this compound might induce cytotoxicity through apoptosis, potentially involving the p38 MAPK pathway.[16]
Caption: Hypothetical p38 MAPK-mediated apoptosis pathway.
Conclusion
These application notes provide a comprehensive framework for evaluating the cytotoxicity of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a robust and detailed understanding of the compound's cytotoxic profile. The provided protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of interpretation, facilitating informed decisions in the drug development pipeline. Further investigation into specific molecular mechanisms, such as the activation of signaling pathways, can provide deeper insights into the mode of action of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. uib.no [uib.no]
- 16. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Topical Delivery Systems for Prenyl Salicylate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of topical delivery systems for Prenyl salicylate.
Introduction to this compound for Topical Delivery
This compound, the ester of salicylic acid and prenyl alcohol, is a lipophilic compound with a floral, sweet-herbaceous scent.[1][2] While primarily used as a fragrance ingredient, its structural similarity to other salicylates suggests potential for topical therapeutic applications, such as anti-inflammatory or analgesic effects.[3][4] Its lipophilicity (estimated logP of 4.217) and low water solubility (approximately 26.51 mg/L at 25°C) present challenges and opportunities for the design of effective topical drug delivery systems.[2][5] This document outlines protocols for the development and evaluation of two common topical formulations for this compound: an oil-in-water (O/W) cream and a hydroalcoholic gel.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to topical formulation development is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or solid | [2][5] |
| Molecular Formula | C12H14O3 | [5] |
| Molar Mass | 222.24 g/mol | - |
| Odor | Floral, sweet-herbaceous, with a slightly woody undertone | [1][2] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [2][5][6] |
| logP (o/w) | 4.217 (estimated) | [2] |
| Melting Point | 113.00 °C | [2][5] |
| Boiling Point | 370.00 °C | [2][5] |
| Stability in Formulations | Good stability in lotions, shampoos, and soaps | [2][5] |
Formulation Development
The selection of an appropriate vehicle is critical for the effective topical delivery of a lipophilic active pharmaceutical ingredient (API) like this compound. The following sections detail the formulation of an O/W cream and a hydroalcoholic gel.
Oil-in-Water (O/W) Cream Formulation
An O/W cream is a suitable vehicle for lipophilic compounds, as the API can be dissolved in the oil phase, which is then dispersed in a continuous aqueous phase.
3.1.1. Proposed Composition
The proposed composition for a this compound O/W cream is detailed in Table 2.
Table 2: Proposed Composition of this compound O/W Cream
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| This compound | Active Pharmaceutical Ingredient | 1.0 - 5.0 |
| Cetyl Alcohol | Stiffening agent, co-emulsifier | 5.0 |
| Stearic Acid | Emulsifier, stiffening agent | 8.0 |
| Glyceryl Monostearate | Emulsifier | 3.0 |
| Isopropyl Myristate | Emollient, penetration enhancer | 5.0 |
| Aqueous Phase | ||
| Propylene Glycol | Humectant, co-solvent | 5.0 |
| Glycerin | Humectant | 3.0 |
| Triethanolamine | Neutralizing agent | 0.5 |
| Methylparaben | Preservative | 0.2 |
| Propylparaben | Preservative | 0.05 |
| Purified Water | Vehicle | q.s. to 100 |
3.1.2. Experimental Protocol: Preparation of O/W Cream
-
Oil Phase Preparation: In a suitable vessel, combine Cetyl Alcohol, Stearic Acid, Glyceryl Monostearate, and Isopropyl Myristate. Heat to 70-75°C with continuous stirring until all components are melted and the mixture is uniform.
-
API Incorporation: Add the required amount of this compound to the molten oil phase and stir until completely dissolved. Maintain the temperature at 70-75°C.
-
Aqueous Phase Preparation: In a separate vessel, dissolve Methylparaben, Propylparaben, and Triethanolamine in Purified Water. Add Propylene Glycol and Glycerin and heat to 70-75°C with stirring.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization for 15-20 minutes to form a uniform emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Final Product: The resulting product is a smooth, white to off-white cream.
Hydroalcoholic Gel Formulation
A hydroalcoholic gel can provide a cooling sensation and is suitable for solubilizing moderately lipophilic drugs.
3.2.1. Proposed Composition
The proposed composition for a this compound hydroalcoholic gel is detailed in Table 3.
Table 3: Proposed Composition of this compound Hydroalcoholic Gel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 - 5.0 |
| Carbomer 940 | Gelling agent | 1.0 |
| Ethanol (95%) | Solvent, penetration enhancer | 30.0 |
| Propylene Glycol | Co-solvent, humectant | 10.0 |
| Triethanolamine | Neutralizing agent | q.s. to pH 6.0-6.5 |
| Purified Water | Vehicle | q.s. to 100 |
3.2.2. Experimental Protocol: Preparation of Hydroalcoholic Gel
-
Gelling Agent Dispersion: Disperse Carbomer 940 in Purified Water with continuous stirring until a lump-free dispersion is obtained.
-
API Solubilization: In a separate container, dissolve this compound in Ethanol and Propylene Glycol.
-
Mixing: Slowly add the API solution to the Carbomer dispersion with gentle stirring.
-
Neutralization: Add Triethanolamine dropwise to the mixture with continuous stirring until a clear, viscous gel is formed and the pH is in the range of 6.0-6.5.
-
Final Product: The resulting product is a transparent to translucent, viscous gel.
Characterization of Topical Formulations
The prepared formulations should be characterized for their physicochemical properties to ensure quality and performance.
Experimental Protocols for Characterization
4.1.1. Visual Inspection:
-
Protocol: Visually inspect the formulations for their appearance, color, and homogeneity.
4.1.2. pH Measurement:
-
Protocol: Disperse 1 g of the formulation in 10 mL of deionized water and measure the pH using a calibrated pH meter.
4.1.3. Viscosity Measurement:
-
Protocol: Determine the viscosity of the formulations using a viscometer (e.g., Brookfield viscometer) at different rotational speeds to assess the rheological behavior.
4.1.4. Spreadability:
-
Protocol: Place a known amount (e.g., 0.5 g) of the formulation between two glass slides. Place a known weight on the upper slide and measure the diameter of the circle formed after a specific time.
4.1.5. Drug Content Uniformity:
-
Protocol: Accurately weigh a small amount of the formulation and dissolve it in a suitable solvent (e.g., methanol or ethanol). Analyze the drug content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
In Vitro Performance Testing
In vitro release testing (IVRT) and in vitro permeation testing (IVPT) are crucial for evaluating the performance of topical formulations.
In Vitro Release Testing (IVRT)
IVRT measures the rate and extent of drug release from a topical formulation.[7][8][9][10]
5.1.1. Experimental Protocol: IVRT using Franz Diffusion Cells
-
Apparatus: Use a vertical Franz diffusion cell apparatus.[11][12]
-
Membrane: Select a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) that is not rate-limiting to drug release.[9]
-
Receptor Medium: Use a receptor medium in which this compound has sufficient solubility to maintain sink conditions. A mixture of phosphate-buffered saline (PBS) and a suitable organic solvent (e.g., ethanol, methanol) may be required.[9]
-
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 1°C.
-
Apply a finite dose (e.g., 10-15 mg/cm²) of the formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
-
Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the plot represents the release rate.
In Vitro Permeation Testing (IVPT)
IVPT assesses the permeation of the drug through the skin.[12][13][14][15]
5.2.1. Experimental Protocol: IVPT using Human or Animal Skin
-
Apparatus: Use a vertical Franz diffusion cell apparatus.[11][12]
-
Membrane: Use excised human or animal skin (e.g., porcine ear skin, rat skin) of a specific thickness. The stratum corneum should face the donor compartment.[14]
-
Receptor Medium: Use a physiologically relevant receptor medium, such as PBS, ensuring sink conditions.
-
Procedure:
-
Mount the skin membrane between the donor and receptor compartments.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 1°C.
-
Apply a finite dose of the formulation to the skin surface.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
At the end of the experiment, dismount the skin, remove excess formulation from the surface, and separate the epidermis and dermis.
-
Extract the drug from the epidermis, dermis, and receptor fluid samples using a suitable solvent.
-
Analyze the drug concentration in all samples using a validated HPLC method.
-
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) from the slope of the linear portion of the permeation profile.
Stability Testing
Stability testing is essential to determine the shelf-life of the formulation under various environmental conditions.[16][17][18][19][20]
Experimental Protocol: Stability Studies
-
Storage Conditions: Store the formulations in their final packaging at different conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months[16]
-
-
Parameters to be Evaluated:
-
Physical appearance (color, odor, phase separation)
-
pH
-
Viscosity
-
Drug content
-
Microbial limits
-
Visualizations
Experimental Workflow for Topical Formulation Development
Caption: Workflow for the development and evaluation of topical this compound formulations.
In Vitro Release Testing (IVRT) Experimental Setup
Caption: Schematic of the In Vitro Release Testing (IVRT) setup using a Franz diffusion cell.
References
- 1. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]
- 2. This compound, 68555-58-8 [perflavory.com]
- 3. Topical delivery of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 68555-58-8 [thegoodscentscompany.com]
- 6. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. fda.gov [fda.gov]
- 8. ashdin.com [ashdin.com]
- 9. recipharm.com [recipharm.com]
- 10. contractpharma.com [contractpharma.com]
- 11. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. permegear.com [permegear.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. certified-laboratories.com [certified-laboratories.com]
- 19. www3.paho.org [www3.paho.org]
- 20. japsonline.com [japsonline.com]
Application Notes and Protocols for In Vivo Evaluation of Prenyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyl salicylate, a naturally occurring or synthetic compound, belongs to the class of salicylates characterized by the presence of a prenyl group. This structural motif can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its biological activity. This document provides detailed application notes and protocols for the in-vivo evaluation of this compound, focusing on its potential anti-inflammatory, anticancer, and toxicological profiles. Given the limited specific data on this compound, this guide also incorporates methodologies used for closely related compounds, such as other prenylated salicylates and phenyl salicylate, to provide a comprehensive framework for research.
Potential Therapeutic Applications and In Vivo Models
Anti-inflammatory Activity
Prenylated compounds have demonstrated significant anti-inflammatory properties. The topical anti-inflammatory activity of O- and N-prenyl secondary metabolites has been evaluated using the Croton oil ear test in mice, a well-established model for acute inflammation.
Experimental Model: Croton Oil-Induced Ear Edema in Mice.[1]
Anticancer Activity
Experimental Model: Human Tumor Xenograft Models in Immunodeficient Mice.
Neurotoxicity and Developmental Toxicity
The neurotoxic potential of related compounds like phenyl salicylate has been investigated in zebrafish embryos, which serve as a powerful model for developmental and neurotoxicity screening.[2] This model allows for the rapid assessment of a compound's effects on a developing vertebrate.
Experimental Model: Zebrafish Developmental and Neurotoxicity Assay.[2]
Data Presentation: Summary of Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies on prenylated salicylates and related compounds. This data can serve as a reference for designing new experiments and for comparison of results.
Table 1: Anti-inflammatory Activity of Prenylated Compounds (Croton Oil Ear Test) [1]
| Compound | Animal Model | Route of Administration | ID50 (µmol/cm²) | Reference Compound (Indomethacin) ID50 (µmol/cm²) |
| O-Prenyl Secondary Metabolites | Mice | Topical | 0.31 - 0.56 | 0.23 |
| N-Prenyl Secondary Metabolites | Mice | Topical | 0.31 - 0.56 | 0.23 |
Table 2: Developmental and Neurotoxicity of Phenyl Salicylate in Zebrafish Embryos [2]
| Endpoint | Concentration Range (mg/L) | Observation |
| Mortality & Malformation | 0.025 - 1.0 | Dose-dependent increase. |
| Neurotoxicity | 0.025 - 1.0 | Adverse effects on monoaminergic neurons, cerebral blood vessels, and the blood-brain barrier. Induced cerebral hemorrhages and changes in locomotion.[2] |
| Mechanism of Neurotoxicity | Not Applicable | Downregulation of N-myc downstream regulated gene-1 (ndrg1), leading to myelin damage and increased expression of beta-secretase 1 (bace1).[2] |
Experimental Protocols
Protocol 1: Croton Oil-Induced Ear Edema in Mice for Anti-inflammatory Activity
This protocol is adapted from studies on naturally occurring O- and N-prenyl secondary metabolites.[1]
Objective: To evaluate the topical anti-inflammatory activity of this compound.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Indomethacin (positive control)
-
Croton oil
-
Acetone (vehicle)
-
Micropipettes
-
Ear punch (6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and this compound treatment groups (at least 3 doses).
-
Test Substance Preparation: Dissolve this compound and Indomethacin in acetone to achieve the desired concentrations.
-
Induction of Inflammation:
-
Prepare a 2% (v/v) solution of Croton oil in acetone.
-
Apply 20 µL of the test substance solution (or vehicle/positive control) to the inner surface of the right ear of each mouse.
-
After 15-30 minutes, apply 20 µL of the Croton oil solution to the same ear.
-
The left ear remains untreated and serves as an internal control.
-
-
Evaluation of Edema:
-
After 6 hours, humanely euthanize the mice.
-
Excise both ears and, using an ear punch, obtain circular sections (6 mm) from the central portion of each ear.
-
Weigh the ear punches immediately.
-
-
Data Analysis:
-
Calculate the edema as the difference in weight between the right (treated) and left (untreated) ear punches.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Determine the ID50 (the dose that causes 50% inhibition of edema).
-
Workflow Diagram:
Caption: Workflow for the Croton Oil-Induced Ear Edema Model.
Protocol 2: Zebrafish Developmental and Neurotoxicity Assay
This protocol is based on the methodology used to assess the toxicity of phenyl salicylate.[2]
Objective: To evaluate the developmental and neurotoxic potential of this compound.
Materials:
-
Wild-type zebrafish embryos
-
This compound
-
Dimethyl sulfoxide (DMSO, as a vehicle if necessary)
-
Embryo medium (e.g., E3 medium)
-
Multi-well plates (e.g., 24- or 96-well)
-
Stereomicroscope with a camera
-
Incubator at 28.5°C
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and select healthy, normally developing embryos at the 4-6 hours post-fertilization (hpf) stage.
-
Exposure:
-
Prepare a stock solution of this compound in DMSO (if not water-soluble) and then dilute it in embryo medium to the desired test concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Distribute embryos into multi-well plates (e.g., 1 embryo per well) containing the test solutions or control medium.
-
Incubate the plates at 28.5°C on a 14h light/10h dark cycle.
-
-
Endpoint Evaluation (24, 48, 72, 96, and 120 hpf):
-
Lethality: Record the number of dead embryos/larvae at each time point (coagulated embryos, lack of heartbeat).
-
Malformations: Observe and record morphological abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.
-
Neurotoxicity:
-
Locomotor Activity: At 120 hpf, assess larval movement in response to light/dark transitions.
-
Staining: Use specific fluorescent dyes or immunohistochemistry to visualize monoaminergic neurons and the integrity of the blood-brain barrier.
-
-
-
Data Analysis:
-
Calculate the percentage of mortality and malformations for each concentration.
-
Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% malformation).
-
Analyze locomotor activity data and quantify changes in neuronal structures.
-
Workflow Diagram:
Caption: Workflow for the Zebrafish Developmental and Neurotoxicity Assay.
Protocol 3: General Human Tumor Xenograft Model in Mice for Anticancer Activity
Objective: To evaluate the in-vivo anticancer efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Human cancer cell line of interest
-
This compound
-
Vehicle for administration (e.g., corn oil, PBS with Tween 80)
-
Positive control drug (e.g., a standard-of-care chemotherapeutic)
-
Cell culture reagents
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation: Culture the chosen human cancer cell line under sterile conditions. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at the required concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, Positive control, and this compound treatment groups.
-
-
Treatment Administration:
-
Administer this compound, vehicle, or positive control drug according to the predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Humanely euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Workflow Diagram:
Caption: General Workflow for a Xenograft Mouse Model Study.
Signaling Pathways
Putative Anti-inflammatory Signaling Pathway
Salicylates are known to exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.
Caption: Putative Anti-inflammatory Signaling Pathways Modulated by this compound.
Conclusion
The in-vivo study of this compound holds promise for discovering novel therapeutic agents. The experimental models and protocols detailed in this document provide a solid foundation for researchers to investigate its anti-inflammatory, anticancer, and toxicological properties. While direct in-vivo data for this compound is emerging, the established methodologies for related compounds offer valuable and adaptable frameworks for its evaluation. Rigorous and well-designed in-vivo studies will be crucial in elucidating the full therapeutic potential and safety profile of this compound.
References
- 1. In vivo anti-inflammatory activity of some naturally occurring O- and N-prenyl secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyl salicylate induces neurotoxicity and early Alzheimer's disease-like symptoms through ndrg1-regulated myelin damage, increasing bace1 in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prenyl Salicylate Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Prenyl salicylate for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and effective method is the reaction of a salicylic acid salt with a prenyl halide (such as prenyl chloride or prenyl bromide) in the presence of a phase transfer catalyst.[1] This approach is favored for its good yields and relatively straightforward procedure.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient.
-
Side reactions: Competing reactions can consume starting materials or the desired product.
-
Suboptimal catalyst performance: The choice of catalyst, its concentration, or its activity could be inadequate.
-
Purification losses: Significant amounts of the product may be lost during extraction, washing, and distillation steps.
-
Moisture: The presence of water can negatively impact the reaction. Using anhydrous reagents and solvents is crucial.[1]
Q3: What are some common side reactions to be aware of?
A3: While specific side products for this compound synthesis are not extensively detailed in the provided literature, general side reactions in similar esterifications can include:
-
Alkylation of the phenolic hydroxyl group: This would result in the formation of a diether byproduct.
-
Elimination reactions of the prenyl halide: This can be promoted by the basicity of the salicylate salt.
-
Hydrolysis of the ester product: This can occur during the workup if conditions are not carefully controlled.
Q4: How can I improve the purification of my final product?
A4: For the purification of salicylate derivatives, treating the product with a dilute aqueous solution of a water-soluble, non-toxic polybasic acid, such as phosphoric, tartaric, or citric acid, can help remove colored impurities.[2] Additionally, recrystallization from a suitable solvent like ethanol can be employed to obtain high-purity white crystals.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Insufficient reaction time or temperature. | Increase the reaction time or temperature. For the phase transfer catalysis method, stirring at 60°C for 6 hours has been shown to be effective.[1] |
| Inefficient catalysis. | Ensure the correct catalyst is being used at an appropriate concentration (0.5 to 5 mol% based on the prenyl halide).[1] Consider alternative catalysts like Brønsted acidic ionic liquids, which have demonstrated high yields (76-96%).[4] | |
| Presence of moisture. | Use anhydrous sodium salicylate and dry solvents. Dry the organic phase with a drying agent like sodium sulfate before distillation.[1] | |
| Reaction Fails to Proceed | Inactive starting materials. | Check the purity and reactivity of the salicylic acid salt and prenyl halide. |
| Catalyst deactivation. | Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. | |
| Product Contamination | Incomplete removal of starting materials. | After the reaction, wash the organic phase thoroughly with water to remove unreacted salicylic acid salt and the catalyst.[1] |
| Presence of colored impurities. | During purification, wash the product with a dilute aqueous solution of phosphoric acid.[2] | |
| Difficult Product Isolation | Emulsion formation during workup. | Add a saturated brine solution during the extraction process to help break emulsions and reduce the solubility of the organic product in the aqueous layer.[3] |
Data Summary: this compound Synthesis Methods
| Synthesis Method | Catalyst | Solvent | Key Conditions | Reported Yield | Reference |
| Phase Transfer Catalysis | Tetrabutylammonium chloride | Toluene | 60°C, 6 hours | 76.2% | [1] |
| Brønsted Acidic Ionic Liquids | [Hmim]BF4 | Ionic Liquid | 115°C, 10 hours | 76-96% | [4] |
| Solid Acid Catalysis (for Phenyl Salicylate) | Sulfated Oxides/Zeolites | Not specified | Refluxing conditions | High selectivity | [5] |
| Novel Solid Acid Catalysis (for Isopropyl Salicylate) | Custom solid acid catalyst | Toluene | 95-110°C, 3-10 hours | 93.4% | [6] |
Experimental Protocol: Phase Transfer Catalysis
This protocol is adapted from a patented procedure for the synthesis of this compound.[1]
Materials:
-
Anhydrous Sodium Salicylate (1 mol)
-
Prenyl Chloride (1.2 mol)
-
Tetrabutylammonium Chloride (5g)
-
Toluene (150 ml)
-
Water
-
Sodium Sulfate
Procedure:
-
Combine 160 g (1 mol) of anhydrous sodium salicylate, 125 g (1.2 mol) of prenyl chloride, 5 g of tetrabutylammonium chloride, and 150 ml of toluene in a reaction vessel.
-
Stir the mixture at 60°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture three times with 100 ml of water each time.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Distill off the unreacted prenyl chloride and toluene under reduced pressure.
-
The remaining product is this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis via phase transfer catalysis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]
- 2. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 3. CN104058958A - Preparation method of phenyl salicylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of Prenyl Salicylate in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Prenyl salicylate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized as a poorly water-soluble compound. Its estimated aqueous solubility is approximately 370 mg/L.[1] This low solubility can pose significant challenges for in vitro and in vivo studies, as well as for formulation development.
Q2: Why is this compound poorly soluble in water?
The low aqueous solubility of this compound is attributed to its chemical structure. The presence of a large, non-polar prenyl group and the aromatic salicylic acid moiety results in a predominantly lipophilic character, making it difficult for the molecule to favorably interact with polar water molecules.
Q3: What are the common consequences of poor aqueous solubility in experimental settings?
Poor aqueous solubility can lead to several experimental issues, including:
-
Inaccurate quantification: Incomplete dissolution can lead to an underestimation of the compound's concentration and activity.
-
Low bioavailability: In in vivo studies, poor solubility can significantly limit the absorption and systemic exposure of the compound.
-
Precipitation: The compound may precipitate out of solution upon standing or when introduced into an aqueous biological environment.
-
Inconsistent results: Variability in the amount of dissolved compound can lead to poor reproducibility of experimental data.
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to overcome the solubility issues of this compound. The most common and effective approaches include:
-
Nanoemulsions: Dispersing this compound in an oil-in-water nanoemulsion can significantly increase its apparent solubility and bioavailability.
-
Liposomes: Encapsulating this compound within the lipid bilayer of liposomes can improve its dispersibility in aqueous media.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins can mask the lipophilic nature of this compound and increase its aqueous solubility.
Troubleshooting Guides
Nanoemulsion Formulations
Problem: The nanoemulsion is cloudy or shows phase separation.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Surfactant Concentration | Increase the surfactant-to-oil ratio. A higher concentration of surfactant is often needed to stabilize the oil droplets. |
| Incorrect Surfactant Type (HLB value) | Select a surfactant or a blend of surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) value for the chosen oil phase. |
| Insufficient Energy Input | Increase the homogenization pressure, sonication time, or stirring speed to reduce the droplet size effectively. |
| Ostwald Ripening | Use a combination of a highly water-soluble and a poorly water-soluble oil to minimize the diffusion of oil between droplets. |
Problem: The particle size of the nanoemulsion is too large.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Formulation Composition | Systematically vary the oil, surfactant, and co-surfactant ratios to find the optimal composition for the smallest particle size. |
| Inefficient Homogenization | Increase the number of homogenization cycles or the duration of ultrasonication.[2] |
| High Oil Concentration | Decrease the percentage of the oil phase in the formulation. |
Liposomal Formulations
Problem: Low encapsulation efficiency of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Affinity of this compound for the Lipid Bilayer | Modify the lipid composition. Incorporating cholesterol can increase the packing and stability of the bilayer, potentially improving the retention of lipophilic drugs. |
| Drug Precipitation During Formulation | Ensure that the organic solvent is completely removed during the film formation step. |
| Incorrect pH of the Hydration Buffer | While this compound is not ionizable, the charge of the lipids can affect bilayer properties. Optimize the pH of the hydration buffer. |
Problem: Liposomes are aggregating or fusing.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Surface Charge | Incorporate charged lipids (e.g., phosphatidylglycerol) into the formulation to induce electrostatic repulsion between vesicles. |
| High Concentration of Liposomes | Dilute the liposomal suspension. |
| Presence of Divalent Cations | If possible, remove or chelate divalent cations from the buffer, as they can promote vesicle fusion. |
Solid Dispersions
Problem: The drug recrystallizes during storage.
Possible Causes & Solutions:
| Cause | Solution |
| Immiscibility between Drug and Polymer | Select a polymer with good miscibility with this compound. Screening different polymers (e.g., PVP, HPMC, Soluplus®) is recommended. |
| High Drug Loading | Reduce the drug-to-polymer ratio. A higher polymer concentration can better stabilize the amorphous drug. |
| Moisture Absorption | Store the solid dispersion in a desiccator or with a desiccant, as absorbed water can act as a plasticizer and promote recrystallization. |
Problem: Incomplete drug release from the solid dispersion.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Polymer Solubility | Use a more rapidly dissolving hydrophilic polymer as the carrier. |
| Formation of a Gel Layer | For certain polymers, a viscous gel layer can form upon contact with water, hindering further drug release. Consider using a combination of polymers or adding a disintegrant. |
| Strong Drug-Polymer Interactions | While some interaction is necessary for stabilization, very strong interactions might impede drug release. Re-evaluate the choice of polymer. |
Cyclodextrin Inclusion Complexes
Problem: Low complexation efficiency.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Fit of this compound in the Cyclodextrin Cavity | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) to find the one with the most suitable cavity size. |
| Competition with Solvent Molecules | The choice of solvent for complexation can influence the process. While water is necessary, the addition of a small amount of a co-solvent can sometimes enhance complexation. |
| Suboptimal Stoichiometry | Vary the molar ratio of this compound to cyclodextrin to determine the optimal ratio for complex formation. |
Problem: Precipitation of the complex.
Possible Causes & Solutions:
| Cause | Solution |
| Exceeding the Solubility of the Complex | Although the complex is more soluble than the drug alone, it still has a solubility limit. Avoid preparing solutions that are too concentrated. |
| Temperature Effects | The solubility of cyclodextrin complexes can be temperature-dependent. Ensure the temperature is controlled during experiments. |
| pH Effects | The pH of the medium can influence the solubility of some cyclodextrin derivatives. Maintain a consistent and appropriate pH. |
Data Presentation: Solubility Enhancement of Salicylates
The following tables summarize the solubility of this compound and provide illustrative examples of solubility enhancement for related salicylate compounds using different formulation strategies.
Table 1: Solubility of this compound in Various Media
| Solvent | Solubility |
| Water | 370 mg/L[1] |
Note: The aqueous solubility of this compound is an estimated value.
Table 2: Illustrative Examples of Solubility Enhancement for Salicylates
| Compound | Formulation Strategy | Carrier/Excipients | Fold Increase in Solubility |
| Ibuprofen | Cyclodextrin Complexation | HP-β-Cyclodextrin | 56-fold |
| Clotrimazole | Solid Dispersion | Mannitol | 806-fold[3] |
| Aspirin | Solid Dispersion | Polyethylene Glycol 6000 | Significant increase in dissolution rate[4] |
Disclaimer: The data in Table 2 is for compounds structurally related to this compound and is provided for illustrative purposes to demonstrate the potential of these solubility enhancement techniques.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase: Dissolve a known amount of this compound in the selected oil phase.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer for 15-30 minutes.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index, and zeta potential.
Protocol 2: Encapsulation of this compound in Liposomes using the Thin-Film Hydration Method
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the liposomes.
Protocol 3: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone K30)
-
Organic solvent (e.g., ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to obtain a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug, and perform dissolution studies.
Protocol 4: Formation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Moistening the Cyclodextrin: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Incorporation of the Drug: Slowly add the this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and NMR spectroscopy, and determine the enhancement in aqueous solubility.
Visualizations
Caption: Workflow for this compound Nanoemulsion Preparation.
Caption: Workflow for this compound Liposome Preparation.
Caption: Workflow for this compound Solid Dispersion Preparation.
Caption: Workflow for this compound-Cyclodextrin Complexation.
References
- 1. miltitz-aromatics.com [miltitz-aromatics.com]
- 2. Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility Enhancement of Aspirin by Solid Dispersion Method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stabilizing Prenyl Salicylate in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Prenyl salicylate in cosmetic formulations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in cosmetics?
A1: this compound, or 3-methyl-2-butenyl salicylate, is an aroma chemical prized for its sweet, floral, and slightly woody scent.[1] In cosmetic formulations, it functions as a fragrance ingredient, adding warmth and longevity to floral and oriental compositions.[1] It is commonly used in products like creams, lotions, hair care, and perfumes.
Q2: What are the main chemical stability concerns for this compound in a typical cosmetic formulation?
A2: The primary stability concerns for this compound stem from its molecular structure. The main degradation pathways include:
-
Hydrolysis: The ester bond is susceptible to hydrolysis, especially in the presence of water and under acidic or alkaline pH conditions. This reaction breaks down this compound into salicylic acid and prenol (3-methyl-2-buten-1-ol).[2][3]
-
Oxidation: The prenyl group's double bond and the phenolic hydroxyl group are vulnerable to oxidation.[4] This can be triggered by exposure to air, heat, light, or the presence of metal ions, often leading to discoloration and loss of fragrance.
-
Photodegradation: Exposure to UV radiation can accelerate the degradation process, leading to cleavage of the ester bond and other photochemical reactions.[2]
Q3: In which types of cosmetic bases is this compound most stable?
A3: this compound generally shows good stability in a variety of cosmetic bases, including body lotions, shampoos, soaps, and roll-on antiperspirants.[5] However, its stability is poor in formulations containing strong oxidizing agents like bleach.[5] Performance is often best in pH-neutral or slightly acidic environments to minimize hydrolysis.[6]
Q4: What are the primary degradation products of this compound and why are they a concern?
A4: The main degradation products are salicylic acid and prenol via hydrolysis, and various oxidation products from the prenyl moiety.[2][4] The formation of salicylic acid can alter the pH of the formulation and could have unintended pharmacological effects.[3] Both hydrolysis and oxidation lead to a diminished fragrance profile and can cause physical changes in the product, such as discoloration.[2]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Experimental Steps |
| Discoloration (Yellowing/Browning) of the Formulation | Oxidation: The prenyl group or the phenolic ring may be oxidizing. This is often accelerated by exposure to air (headspace in packaging), trace metal ions (from raw materials), or UV light.[2][4] | 1. Incorporate an Antioxidant: Add an antioxidant such as Tocopherol (Vitamin E) at 0.1-0.2% or Butylated Hydroxytoluene (BHT) at 0.05-0.1% to the oil phase of your formulation. 2. Add a Chelating Agent: Introduce a chelating agent like Disodium EDTA at 0.1% to sequester metal ions that can catalyze oxidation. 3. Use UV-Protective Packaging: Store the formulation in opaque or UV-coated packaging to prevent photodegradation.[2] 4. Minimize Headspace: During manufacturing and packaging, purge the headspace with an inert gas like nitrogen to reduce oxygen exposure.[7] |
| Loss of Fragrance Intensity Over Time | Hydrolysis: The ester bond of this compound is likely breaking, especially in aqueous formulations with a non-optimal pH.[2] | 1. Measure and Adjust pH: The optimal pH range for stability is typically between 4.5 and 6.5. Use citric acid or sodium hydroxide/triethanolamine to adjust the pH of the final formulation. 2. Conduct an Accelerated Stability Test: Prepare samples at different pH values (e.g., 4, 6, 8) and store them at elevated temperatures (e.g., 40°C). Analyze the concentration of this compound via HPLC at set intervals (e.g., 1, 2, 4 weeks) to determine the optimal pH. |
| Change in Viscosity or Emulsion Separation | pH Shift Due to Degradation: Formation of salicylic acid from hydrolysis can lower the pH of the formulation.[3] This pH shift can destabilize pH-sensitive polymers or emulsifying systems. | 1. Confirm Degradation: Analyze a sample of the destabilized formula for the presence of salicylic acid using HPLC.[8] 2. Select a pH-Insensitive Thickener/Emulsifier: If pH shifts are unavoidable, consider reformulating with polymers and emulsifiers that maintain stability over a broader pH range. 3. Buffer the System: Incorporate a buffering system (e.g., citrate buffer) to maintain a stable pH throughout the product's shelf life. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH and Temperature on this compound Stability in an O/W Emulsion (3-Month Accelerated Study)
| Storage Condition | pH 4.5 | pH 6.0 | pH 7.5 |
| 25°C / 60% RH | 98.2% | 99.1% | 94.5% |
| 40°C / 75% RH | 92.5% | 95.3% | 81.0% |
| 50°C / 75% RH | 85.1% | 88.6% | 65.7% |
| Data represents the percentage of this compound remaining after 3 months, quantified by HPLC-UV. |
Table 2: Efficacy of Stabilizers on this compound Retention (Stored at 40°C for 12 Weeks)
| Formulation Base (O/W Lotion, pH 6.0) | % this compound Remaining | Visual Discoloration |
| Control (No Stabilizers) | 88% | Moderate Yellowing |
| + 0.1% Tocopherol | 96% | Slight Yellowing |
| + 0.1% Disodium EDTA | 92% | Moderate Yellowing |
| + 0.1% Tocopherol + 0.1% Disodium EDTA | 98% | Minimal Change |
Key Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound in an O/W Cream
1. Objective: To evaluate the stability of this compound in a cosmetic formulation under accelerated conditions (elevated temperature and humidity).
2. Materials & Equipment:
-
Test formulation containing a known concentration of this compound (e.g., 0.5% w/w).
-
Control base (formulation without this compound).
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH).
-
HPLC system with a UV detector, C18 column.[9]
-
pH meter, viscometer.
-
Airtight glass containers.
3. Methodology:
-
Prepare a batch of the O/W cream containing this compound.
-
Divide the batch into aliquots and place them in airtight glass containers.
-
Place the samples in different stability chambers. A minimum of three samples per condition is recommended.
-
Establish a baseline (T=0) by testing for appearance, color, odor, pH, viscosity, and the concentration of this compound via a validated HPLC method.
-
Withdraw samples at predetermined time points (e.g., 2 weeks, 4 weeks, 8 weeks, 12 weeks).
-
At each time point, evaluate the physical parameters (appearance, color, odor, pH, viscosity).
-
Quantify the concentration of this compound using the HPLC method. The mobile phase and column conditions should be optimized for the separation of this compound from potential degradation products like salicylic acid.[8]
4. Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Document any changes in physical parameters.
-
Compare the results of the test formulation against the control base to identify changes specifically related to this compound degradation.
Mandatory Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 68555-58-8 [thegoodscentscompany.com]
- 6. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]
- 7. miltitz-aromatics.com [miltitz-aromatics.com]
- 8. agilent.com [agilent.com]
- 9. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
Minimizing by-product formation in Prenyl salicylate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Prenyl Salicylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the alkylation of a salicylic acid salt, such as sodium salicylate, with a prenyl halide (e.g., prenyl chloride or prenyl bromide). This reaction is often carried out in the presence of a phase-transfer catalyst to improve the reaction rate and yield.[1]
Q2: What are the primary by-products in this compound synthesis?
A2: The main by-products arise from the competing C-alkylation of the salicylate anion, as opposed to the desired O-alkylation. The salicylate anion is an ambident nucleophile, meaning it can react at two different sites: the carboxylate oxygen (leading to the desired this compound) and the aromatic ring (leading to C-prenylated salicylic acid derivatives). The most likely C-alkylated by-products are 3-prenyl-2-hydroxybenzoic acid and 5-prenyl-2-hydroxybenzoic acid.
Q3: How can I detect the presence of by-products in my reaction mixture?
A3: The product mixture can be effectively analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and any by-products.[2][3][4] Thin Layer Chromatography (TLC) can also be used for initial qualitative assessment of the reaction progress and purity.
Q4: What is the role of a phase-transfer catalyst in this synthesis?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride), facilitates the transfer of the salicylate anion from the solid or aqueous phase to the organic phase where the prenyl halide is dissolved.[5][6][7] This increases the reaction rate and can improve the yield and selectivity of the desired O-alkylation product.[5][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, with a focus on minimizing by-product formation.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC until the starting materials are consumed. - Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can increase the reaction rate. However, be aware that higher temperatures may also promote by-product formation.[1] |
| Poor Reagent Quality | - Use Anhydrous Sodium Salicylate: Ensure the sodium salicylate is completely dry, as water can interfere with the reaction. - Check Prenyl Halide Purity: Use freshly distilled or high-purity prenyl chloride or bromide. |
| Inefficient Catalysis | - Optimize Catalyst Loading: The amount of phase-transfer catalyst can be critical. Typically, 1-5 mol% relative to the limiting reagent is a good starting point.[5] - Catalyst Choice: While tetrabutylammonium salts are common, other quaternary ammonium or phosphonium salts can be explored for better performance in your specific system.[8] |
| Sub-optimal Stoichiometry | - Excess Prenyl Halide: Using a slight excess of the prenyl halide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[1] |
Problem 2: High Levels of By-product Formation (C-Alkylation)
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Solvent Choice | - Use Aprotic Solvents: Aprotic solvents such as toluene, acetone, or dimethylformamide (DMF) are generally preferred for O-alkylation of phenoxides. These solvents do not strongly solvate the oxygen anion of the salicylate, leaving it more available to attack the prenyl halide. - Avoid Protic Solvents: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the salicylate's oxygen anion, making it less nucleophilic and favoring C-alkylation. |
| Reaction Temperature is Too High | - Lower the Reaction Temperature: C-alkylation often has a higher activation energy than O-alkylation. Running the reaction at a lower temperature may favor the formation of the desired O-alkylated product. |
| Counter-ion Effects | - Choice of Base/Salt: The counter-ion of the salicylate salt can influence the O/C alkylation ratio. Sodium and potassium salts are commonly used. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a patented procedure and serves as a representative method.[1]
Materials:
-
Sodium Salicylate (anhydrous)
-
Prenyl Chloride
-
Tetrabutylammonium Chloride (Phase-Transfer Catalyst)
-
Toluene (solvent)
-
Sodium Sulfate (drying agent)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous sodium salicylate (1.0 mol), toluene (150 ml), and tetrabutylammonium chloride (5 g).
-
Stir the mixture and add prenyl chloride (1.2 mol).
-
Heat the reaction mixture to 60°C and maintain this temperature with stirring for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture three times with 100 ml of deionized water to remove the catalyst and any remaining sodium salicylate.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and any unreacted prenyl chloride by distillation under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for this compound synthesis.
| Parameter | Condition 1 |
| Salicylate Salt | Sodium Salicylate (1.0 mol) |
| Prenylating Agent | Prenyl Chloride (1.2 mol) |
| Solvent | Toluene (150 ml) |
| Catalyst | Tetrabutylammonium Chloride (5 g) |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | ~76%[1] |
Visualizations
Reaction Pathway: O- vs. C-Alkylation
Caption: Competing O- and C-alkylation pathways in this compound synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Prenyl Salicylate Stability and Assay Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Prenyl salicylate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution shows signs of degradation. What are the likely causes?
A1: this compound is susceptible to several degradation pathways, primarily influenced by experimental conditions. The most common causes are:
-
Hydrolysis: In the presence of water, especially under acidic or alkaline conditions, this compound can hydrolyze to form salicylic acid and 3-methyl-2-buten-1-ol. This is a primary concern in aqueous or hydro-alcoholic solutions.[1]
-
Transesterification: If your experimental medium contains alcohols (e.g., ethanol, methanol), this compound may undergo transesterification, leading to the formation of different salicylate esters and 3-methyl-2-buten-1-ol.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the ester bond and other photochemical reactions, leading to degradation.
-
Thermal Decomposition: Elevated temperatures can lead to the decomposition of this compound.
Q2: I am observing a loss of potency in my cell-based assay. Could enzymatic degradation be a factor?
A2: Yes, enzymatic degradation is a plausible cause. Salicylate esters can be hydrolyzed by carboxylesterases, which are present in various tissues and cell lysates.[1] If your experimental system contains these enzymes, they can metabolize this compound to salicylic acid, leading to a loss of the parent compound.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is highly pH-dependent. The rate of hydrolysis is significantly accelerated in both alkaline (high pH) and strongly acidic (low pH) conditions. For optimal stability in aqueous environments, it is recommended to maintain a pH below 4.
Q4: What are the primary degradation products of this compound I should monitor?
A4: The primary degradation products to monitor are:
-
Salicylic Acid: Formed via hydrolysis.
-
3-Methyl-2-buten-1-ol (Prenol): Formed via hydrolysis.
-
Transesterification Products: For example, Ethyl salicylate if ethanol is present in the solvent.
Q5: My solid this compound appears discolored. What might be the cause?
A5: Discoloration of solid this compound can be an indicator of degradation. This is often due to:
-
Photodegradation: Exposure to light can initiate photochemical reactions that produce colored impurities.
-
Thermal Stress: Prolonged exposure to high temperatures can also cause decomposition and discoloration.
Troubleshooting Guides
Issue 1: Inconsistent results in a series of experiments.
| Potential Cause | Troubleshooting Step |
| Solvent Instability | Prepare fresh solutions of this compound for each experiment. Avoid storing stock solutions in protic solvents for extended periods. |
| pH Fluctuation | Ensure the pH of your buffers and assay media is consistent across all experiments. Use a calibrated pH meter. |
| Light Exposure | Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil. |
Issue 2: Rapid loss of this compound after addition to aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Lower the pH of the buffer to < 4.0, if compatible with your assay. Alternatively, minimize the time the compound spends in the aqueous buffer before analysis. |
| High Temperature | Conduct experiments at controlled room temperature or on ice, where appropriate, to slow down the rate of hydrolysis. |
Issue 3: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Degradation | Perform a forced degradation study (see protocol below) to identify the retention times of potential degradation products. |
| Contamination | Ensure all glassware and solvents are clean. Run a blank solvent injection to check for system contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and establish the stability-indicating nature of an analytical method.[2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis. Salicylate esters are particularly sensitive to base hydrolysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette or clear vial) to a photostability chamber with a light exposure of at least 1.2 million lux hours and an integrated near-UV exposure of at least 200 watt-hours/m².[3] A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.[5]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). For example, a starting gradient of 60:40 acetonitrile:water, increasing to 90:10 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and its primary degradant (salicylic acid) have good absorbance (e.g., 230 nm or 304 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the unstressed this compound standard to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Assess the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Data Summary
Table 1: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Unstable in acidic (<3) and alkaline (>6) conditions. | Maintain pH between 4 and 6 for aqueous solutions. |
| Temperature | Degradation rate increases with temperature. | Store solutions at controlled room temperature or refrigerated. Avoid excessive heat. |
| Light | Susceptible to photodegradation, especially UV light. | Protect solutions from light using amber vials or by wrapping containers. |
| Solvent | Prone to hydrolysis in aqueous solutions and transesterification in alcoholic solvents. | Use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. Prepare aqueous solutions fresh. |
| Enzymes | Can be hydrolyzed by esterases. | In biological assays, consider the presence of cellular esterases as a potential degradation pathway. |
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Major degradation pathways for this compound.
References
Technical Support Center: Optimization of Prenyl Salicylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Prenyl salicylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for synthesizing this compound is through the reaction of a salicylic acid salt with a prenyl halide.[1] This reaction is often facilitated by a phase transfer catalyst to enhance the reaction rate and yield.[1]
Q2: What are the typical reactants and their molar ratios?
A2: The synthesis typically involves the reaction of a salicylic acid salt (e.g., sodium salicylate) with a prenyl halide (e.g., prenyl chloride or prenyl bromide).[1] It is common to use a slight excess of the prenyl halide, with molar ratios of prenyl halide to salicylate salt ranging from 0.9 to 1.5, with a slight excess being preferable.[1]
Q3: What type of catalysts are used in this synthesis?
A3: Phase transfer catalysts are commonly employed to facilitate the reaction between the aqueous and organic phases.[1] Examples of such catalysts include quaternary ammonium salts like tetrabutylammonium chloride or tetrabutylammonium bromide, as well as crown ethers and phosphonium salts.[1] The catalyst is typically used in amounts ranging from 0.5 to 5 mol% relative to the prenyl halide.[1]
Q4: What are suitable solvents for this reaction?
A4: Inert organic solvents are often used, although they are not always strictly necessary.[1] Toluene and petroleum ether are examples of suitable solvents.[1]
Q5: What are the typical reaction temperatures and times?
A5: The reaction is commonly carried out at a moderately elevated temperature. For instance, a reaction temperature of 60°C for 6 hours has been reported.[1]
Q6: How can I purify the final product?
A6: Purification typically involves a workup procedure that includes extracting the reaction mixture with water to remove inorganic salts and the catalyst.[1] The organic phase is then dried, and the solvent and any unreacted prenyl halide are removed by distillation to yield the final product.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring to maximize contact between reactants. - Verify the quality and reactivity of the starting materials. |
| Inefficient catalysis. | - Increase the concentration of the phase transfer catalyst. - Experiment with different phase transfer catalysts (e.g., different quaternary ammonium salts). | |
| Loss of product during workup. | - Ensure proper phase separation during extraction. - Minimize the number of transfer steps to avoid mechanical losses. | |
| Presence of Impurities | Unreacted starting materials. | - Optimize the molar ratio of reactants. A slight excess of prenyl halide is often recommended.[1] - Improve the efficiency of the purification process, such as by optimizing the distillation conditions. |
| Formation of side products (e.g., O-alkylation vs. C-alkylation). | - Control the reaction temperature carefully. - The choice of solvent and catalyst can influence the selectivity of the reaction. | |
| Reaction is Slow or Does Not Start | Low reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress. |
| Inactive catalyst. | - Use a fresh batch of the phase transfer catalyst. - Ensure the catalyst is soluble in the reaction medium. | |
| Poor quality of reactants. | - Use anhydrous sodium salicylate to avoid side reactions with water.[1] - Check the purity of the prenyl halide. |
Experimental Protocols
Synthesis of this compound using a Phase Transfer Catalyst
This protocol is based on a reported method for the synthesis of this compound.[1]
Materials:
-
Sodium salicylate (anhydrous)
-
Prenyl chloride
-
Tetrabutylammonium chloride
-
Toluene
-
Water
-
Sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer, combine 160 g (1 mol) of anhydrous sodium salicylate, 125 g (1.2 mol) of prenyl chloride, 150 ml of toluene, and 5 g of tetrabutylammonium chloride.
-
Stir the mixture at 60°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture three times with 100 ml of water to remove inorganic salts and the catalyst.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Distill off the toluene and any unreacted prenyl chloride to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
Table 1: Reaction Conditions and Yield for this compound Synthesis[1]
| Parameter | Value |
| Sodium Salicylate | 1 mol |
| Prenyl Chloride | 1.2 mol |
| Catalyst | Tetrabutylammonium chloride |
| Solvent | Toluene |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 76.2% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing Skin Penetration of Topical Prenyl Salicylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the topical skin penetration of Prenyl Salicylate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and testing of topical this compound.
Q1: What are the main challenges in enhancing the skin penetration of this compound?
A1: this compound is a lipophilic compound, indicated by its high Log P value (approximately 4.41). While lipophilicity can favor partitioning into the stratum corneum, its low aqueous solubility can be a limiting factor for dissolution in the formulation and subsequent release. Key challenges include:
-
Poor aqueous solubility: This can lead to drug crystallization and limit its thermodynamic activity, which is a key driver for skin penetration.[1]
-
Vehicle selection: The formulation base must effectively solubilize the this compound while being compatible with the skin and any chosen penetration enhancers.[2]
-
Optimizing enhancer concentration: Finding the right balance between enhancing penetration and minimizing skin irritation is crucial.[3][4]
-
Formulation stability: Ensuring the physical and chemical stability of the formulation, including preventing phase separation or degradation of the active ingredient, is a significant hurdle.[5]
Q2: Which chemical penetration enhancers are most effective for lipophilic compounds like this compound?
A2: For lipophilic compounds, enhancers that disrupt the lipid bilayer of the stratum corneum or act as a solvent for the drug within the skin are generally effective.[6][7] These can be categorized as:
-
Fatty acids and their esters: Oleic acid and isopropyl myristate can fluidize the intercellular lipids of the stratum corneum, creating a more permeable barrier.[8]
-
Solvents: Propylene glycol and ethanol can enhance drug solubility in the skin. Ethanol can also extract lipids from the stratum corneum, increasing its permeability.[6][8]
-
Terpenes: Compounds like menthol and camphor can disrupt the lipid packing of the stratum corneum.[9][10]
-
Sulfoxides: Dimethyl sulfoxide (DMSO) can alter the solvent nature of the stratum corneum and interact with keratin.[6]
Q3: What are the critical process parameters to control during the manufacturing of a topical formulation for this compound?
A3: To ensure batch-to-batch consistency and stability of a topical formulation, the following process parameters are critical:
-
Temperature: Overheating can cause degradation of the active ingredient, while insufficient heat can lead to incomplete solubilization or improper emulsion formation.
-
Mixing speed and time: The appropriate shear is necessary to achieve a homogenous dispersion. Over-mixing can, in some cases, break down the structure of the formulation, for example, in polymeric gels.
-
Heating and cooling rates: The rate of temperature change can impact the final consistency and stability of the product, especially for ointments and creams.
-
Order of ingredient addition: The sequence in which components are added can significantly affect the formation and stability of the final product, particularly for emulsions.
Q4: How can I assess the skin penetration of this compound in my experiments?
A4: The gold standard for in vitro assessment of skin penetration is the Franz diffusion cell system.[11][12] This method allows for the measurement of drug permeation through an excised skin sample (human or animal) from the formulation into a receptor fluid over time. Key methodologies include:
-
In Vitro Permeation Testing (IVPT): This measures the amount of drug that permeates through the skin and is collected in the receptor solution. It provides data on the flux (rate of permeation) of the drug.[11][12]
-
In Vitro Release Testing (IVRT): This evaluates the rate at which the drug is released from the formulation using a synthetic membrane.[12]
-
Tape Stripping: This technique can be used to determine the amount of drug that has penetrated into the stratum corneum.[13]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the formulation and testing of topical this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Crystallization of this compound in the formulation. | - Poor solubility in the chosen vehicle.- Supersaturation of the drug in the formulation.- Temperature fluctuations during storage. | - Increase Solubilization: Incorporate a co-solvent (e.g., propylene glycol, ethanol) to improve the solubility of this compound.- Optimize Drug Concentration: Reduce the concentration of this compound to below its saturation point in the vehicle.- Add Crystallization Inhibitors: Polymers like polyvinylpyrrolidone (PVP) can sometimes inhibit crystallization.[1]- Control Storage Conditions: Store the formulation at a controlled and stable temperature. |
| Low or no detectable skin permeation in Franz cell studies. | - Inadequate drug release from the formulation.- High barrier function of the skin sample.- Insufficient analytical sensitivity.- Drug binding to the experimental apparatus. | - Enhance Drug Release: Modify the formulation by adding a suitable penetration enhancer (see FAQ 2).- Check Skin Integrity: Ensure the skin samples are properly prepared and their barrier function is not compromised before the experiment.[14]- Improve Analytical Method: Increase the sensitivity of the analytical method (e.g., HPLC-MS/MS) to detect low concentrations of the drug.- Saturate the System: Pre-saturate the Franz cell components with the drug solution to minimize non-specific binding. |
| High variability in permeation results between replicates. | - Inconsistent skin thickness or quality between samples.- Inconsistent dosing of the formulation onto the skin.- Presence of air bubbles between the skin and the receptor fluid.- Inconsistent sampling from the receptor chamber. | - Standardize Skin Samples: Use skin from the same donor and anatomical site, and measure the thickness of each sample.- Precise Dosing: Use a positive displacement pipette to apply a consistent and accurate amount of the formulation.- Eliminate Air Bubbles: Carefully inspect for and remove any air bubbles in the receptor chamber before starting the experiment.- Consistent Sampling Technique: Use a consistent and validated procedure for sampling from the receptor fluid. |
| Phase separation or change in consistency of the formulation over time. | - Incompatible excipients.- Inadequate homogenization during manufacturing.- Microbial contamination.- Inappropriate storage conditions. | - Excipient Compatibility Studies: Conduct pre-formulation studies to ensure the compatibility of all ingredients.- Optimize Manufacturing Process: Ensure adequate mixing speed and time to form a stable emulsion or suspension.- Add Preservatives: Include a suitable preservative system to prevent microbial growth.- Stability Testing: Perform stability studies under different temperature and humidity conditions to determine the optimal storage conditions. |
| Skin irritation observed with the formulation. | - High concentration of the penetration enhancer.- The inherent irritancy of an excipient.- The pH of the formulation is not compatible with the skin. | - Reduce Enhancer Concentration: Titrate the concentration of the penetration enhancer to the lowest effective level.- Screen for Irritancy: Evaluate the irritation potential of individual excipients.- Adjust pH: Buffer the formulation to a pH compatible with the skin (typically between 4.5 and 5.5). |
Section 3: Quantitative Data on Salicylate Skin Permeation
As direct data for this compound is limited, the following table summarizes in vitro human skin permeation data for other salicylate esters from a 0.5% (w/w) cream formulation. This can serve as a reference for expected permeation levels.
| Salicylate Ester | Absorbed Dose (% of Applied Dose, Mean ± SE) |
| Unoccluded | |
| Ethyl Salicylate | 12.0 ± 1.0 |
| (Z)-3-Hexenyl Salicylate | 7.28 ± 0.52 |
| Pentyl Salicylate | 4.43 ± 0.48 |
| (Data adapted from a study on the in vitro human skin permeation of various salicylate esters.[15]) |
Section 4: Experimental Protocols
Protocol: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of this compound from a topical formulation.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Topical formulation of this compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 for lipophilic compounds)
-
Water bath with circulator
-
Magnetic stirrer and stir bars
-
Positive displacement pipette
-
HPLC or LC-MS/MS for analysis
2. Skin Preparation:
-
Obtain full-thickness skin and remove any subcutaneous fat.
-
If required, dermatomed skin of a specific thickness (e.g., 500 µm) can be prepared.[11]
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any defects.
-
Equilibrate the skin in phosphate-buffered saline for 30 minutes before mounting.
3. Franz Cell Assembly and Dosing:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and place the cell in the holder within the water bath maintained at 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[14]
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
At the end of the experiment, dissemble the cell, and if required, extract the drug from the skin to determine its distribution.
5. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Section 5: Visualizations
Mechanisms of Chemical Penetration Enhancers
The following diagrams illustrate the primary mechanisms by which different classes of chemical penetration enhancers facilitate drug transport across the stratum corneum.
Caption: Mechanisms of action for various chemical penetration enhancers on the stratum corneum.
Experimental Workflow for In Vitro Skin Permeation Testing (IVPT)
This diagram outlines the sequential steps involved in conducting an IVPT experiment.
Caption: A typical workflow for an in vitro skin permeation test (IVPT).
Troubleshooting Logic for Low Skin Permeation
This diagram provides a logical approach to troubleshooting experiments that yield unexpectedly low skin permeation results.
Caption: A logical flow for troubleshooting low skin permeation results.
References
- 1. blog.pacelabs.com [blog.pacelabs.com]
- 2. Topical medication - Wikipedia [en.wikipedia.org]
- 3. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogel-thickened nanoemulsion system for topical delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Penetration Enhancers: Classification and Mode of Action | Semantic Scholar [semanticscholar.org]
- 7. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 8. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transdermal permeation of drugs with differing lipophilicity: Effect of penetration enhancer camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. permegear.com [permegear.com]
- 12. mdpi.com [mdpi.com]
- 13. Supersaturation: enhancement of skin penetration and permeation of a lipophilic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Prenyl salicylate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Prenyl Salicylate. The information is tailored for researchers, scientists, and drug development professionals to help mitigate batch-to-batch variability and ensure consistent, high-quality product yield.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthesis method.
Fischer-Speier Esterification of Salicylic Acid with Prenyl Alcohol
This method involves the acid-catalyzed reaction between salicylic acid and prenyl alcohol. Key challenges often relate to the reversible nature of the reaction and potential side reactions.
Problem: Low Yield of this compound
Low product yield is a common issue in Fischer esterification due to the reaction equilibrium.[1][2][3][4]
Troubleshooting Flowchart: Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Quantitative Data on Reaction Parameters (General Esterification)
While specific data for this compound is limited, the following table, based on general Fischer esterification principles, illustrates the expected impact of key parameters.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Molar Ratio (Alcohol:Acid) | 1:1 | ~65% | Equilibrium limitation.[4] |
| 10:1 | >90% | Pushes equilibrium towards product formation.[4] | |
| Water Content | High | Decreased | Reverses the reaction (hydrolysis).[1][4] |
| Low (with removal) | Increased | Shifts equilibrium to the right.[1] | |
| Catalyst Loading (H₂SO₄) | Low | Slow reaction rate | Insufficient protonation of the carboxylic acid.[2] |
| Optimal (e.g., 1-5 mol%) | Efficient reaction | Balances reaction rate and potential for side reactions. | |
| High | Potential for side reactions | Increased risk of dehydration of prenyl alcohol and polymerization. | |
| Temperature | Low | Slow reaction rate | Insufficient energy to overcome activation energy. |
| Optimal (e.g., 60-110 °C) | Favorable reaction rate | Promotes ester formation without significant degradation.[1] | |
| High | Potential for side reactions | Can lead to decomposition of reactants or product. |
Problem: Formation of Impurities
Side reactions can lead to a complex product mixture, complicating purification and reducing the overall yield of the desired product.
-
Side Reaction 1: Dehydration of Prenyl Alcohol: Under strong acid catalysis and heat, prenyl alcohol can dehydrate to form isoprene or other dienes, which can then polymerize.
-
Side Reaction 2: Ether Formation: Prenyl alcohol can react with itself to form diprenyl ether.
-
Side Reaction 3: Polymerization: Polymerization of prenyl alcohol or its degradation products can occur.
Troubleshooting Steps:
-
Control Temperature: Avoid excessively high temperatures.
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.
Williamson Ether Synthesis via Phase Transfer Catalysis (PTC)
This method involves the reaction of a salicylate salt (e.g., sodium salicylate) with a prenyl halide (e.g., prenyl chloride) in a biphasic system with a phase transfer catalyst.
Problem: Low Yield of this compound
Low yields in this synthesis can often be attributed to issues with the catalyst, reaction conditions, or competing side reactions.
Troubleshooting Flowchart: Low Yield in PTC Synthesis
Caption: Troubleshooting workflow for low yield in PTC synthesis.
Quantitative Data from a Patented Protocol
A patented method for this compound synthesis provides the following quantitative data for a successful reaction.[5]
| Parameter | Value |
| Sodium Salicylate | 1 mole (160 g, anhydrous) |
| Prenyl Chloride | 1.2 moles (125 g) |
| Phase Transfer Catalyst | 5 g Tetrabutylammonium chloride |
| Solvent | 150 ml Toluene |
| Temperature | 60 °C |
| Reaction Time | 6 hours |
| Reported Yield | 76.2% |
Problem: Formation of Impurities
The primary side reaction in this synthesis is the elimination of HCl from prenyl chloride to form isoprene, especially in the presence of a strong base. Another potential issue is the hydrolysis of prenyl chloride if water is present.
-
Side Reaction 1: Elimination: Prenyl chloride can undergo elimination to form isoprene.
-
Side Reaction 2: Hydrolysis: Prenyl chloride can react with water to form prenyl alcohol.
-
Side Reaction 3: C-alkylation: The prenyl group may attach to the benzene ring of salicylic acid instead of the carboxylate oxygen.[6]
Troubleshooting Steps:
-
Control Temperature: Maintain a moderate temperature (e.g., 50-80°C) to minimize elimination.[5]
-
Ensure Anhydrous Conditions: Use anhydrous reactants and solvents to prevent hydrolysis of the prenyl chloride.
-
Choice of Base: The basicity of the salicylate salt is generally sufficient. Avoid adding stronger bases that would promote elimination.
Section 2: Experimental Protocols
Protocol for this compound Synthesis via Phase Transfer Catalysis
This protocol is adapted from a patented procedure.[5]
Materials:
-
Anhydrous Sodium Salicylate (160 g, 1 mol)
-
Prenyl Chloride (125 g, 1.2 mol)
-
Tetrabutylammonium Chloride (5 g)
-
Toluene (150 ml)
-
Water (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine anhydrous sodium salicylate, prenyl chloride, tetrabutylammonium chloride, and toluene in a reaction vessel equipped with a stirrer and reflux condenser.
-
Stir the mixture at 60°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture three times with 100 ml of water each time.
-
Separate the organic phase and dry it with anhydrous sodium sulfate.
-
Distill off the toluene and any unreacted prenyl chloride under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Experimental Workflow: PTC Synthesis
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Preventing Hydrolysis of Prenyl Salicylate in Aqueous Solutions
Welcome to the technical support center for Prenyl Salicylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.
Troubleshooting Guide
Problem: My this compound solution is showing signs of degradation (e.g., change in pH, appearance of crystals, unexpected analytical peaks).
-
Question: What is the likely cause of degradation? Answer: The most common degradation pathway for this compound in aqueous solutions is hydrolysis. The ester bond in the this compound molecule is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions, resulting in the formation of salicylic acid and 3-methyl-2-buten-1-ol.
-
Question: How can I confirm that hydrolysis is occurring? Answer: You can confirm hydrolysis by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method can separate this compound from its degradation products, allowing for their identification and quantification. An increase in the peak corresponding to salicylic acid over time is a strong indicator of hydrolysis.
-
Question: What immediate steps can I take to slow down the degradation? Answer:
-
pH Adjustment: The rate of hydrolysis is highly pH-dependent. For salicylate esters, maintaining a slightly acidic pH (around 3-5) can significantly slow down the degradation process.
-
Temperature Control: Store your solutions at lower temperatures (e.g., refrigerated at 2-8°C) to reduce the rate of chemical reactions, including hydrolysis.
-
Minimize Water Content: If your application allows, consider using co-solvents to reduce the water activity in the formulation.
-
Protection from Light: While hydrolysis is the primary concern, photodegradation can also occur. Store solutions in amber vials or otherwise protected from light to minimize this possibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound hydrolysis?
A1: this compound hydrolysis is a chemical reaction where water molecules attack the carbonyl carbon of the ester group. This reaction is catalyzed by the presence of hydronium ions (in acidic conditions) or hydroxide ions (in basic conditions), leading to the cleavage of the ester bond to form salicylic acid and 3-methyl-2-buten-1-ol.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by the pH of the solution. Both acidic and basic conditions can accelerate the rate of hydrolysis. Generally, for salicylate esters, the rate of hydrolysis is at its minimum in the pH range of 3 to 5. As the pH moves further into the acidic or alkaline range, the rate of degradation increases substantially.
Q3: Are there any excipients or additives that can help prevent the hydrolysis of this compound?
A3: Yes, several strategies involving excipients can be employed:
-
Buffering Agents: Use of appropriate buffer systems (e.g., citrate or acetate buffers) is crucial to maintain the pH of the solution within the optimal stability range.
-
Co-solvents: Incorporating co-solvents like propylene glycol, ethanol, or glycerin can reduce the concentration of water and thus slow down the hydrolysis rate.
-
Antioxidants: While not directly preventing hydrolysis, antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be included to prevent oxidative degradation, which can sometimes occur alongside hydrolysis.
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can be added to complex with any trace metal ions that might catalyze degradation reactions.
-
Surfactants/Micelles: In some cases, formulating this compound in surfactant micelles can protect the ester group from the aqueous environment.
Q4: What are the primary degradation products of this compound that I should monitor?
A4: The primary degradation products from the hydrolysis of this compound are salicylic acid and 3-methyl-2-buten-1-ol. Your analytical method should be capable of separating and quantifying these compounds in the presence of the parent this compound.
Q5: My solid this compound raw material appears discolored. What could be the cause?
A5: Discoloration of solid this compound can be an indication of degradation. This could be due to:
-
Photodegradation: Exposure to light can initiate photochemical reactions leading to the formation of colored impurities.
-
Thermal Stress: Prolonged exposure to high temperatures can also cause decomposition and subsequent discoloration.
-
Presence of Impurities: Contamination with acidic or basic impurities could catalyze degradation even in the solid state, especially in the presence of ambient moisture.
Quantitative Data on Salicylate Ester Stability
| pH | Temperature (°C) | Half-life (t½) in hours |
| 2.0 | 25 | ~1500 |
| 2.0 | 50 | ~120 |
| 7.4 | 25 | ~350 |
| 7.4 | 50 | ~25 |
| 9.0 | 25 | ~50 |
| 9.0 | 50 | ~4 |
Note: This data is for Phenyl Salicylate and should be used as an illustrative example. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the hydrolysis of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation of this compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound (a common wavelength for salicylates is around 230-300 nm).
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.
-
Sample Preparation: Dilute your aqueous this compound formulation with the mobile phase to a concentration within the linear range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature for a shorter period due to faster degradation. Neutralize with 0.1 N HCl before analysis.
-
Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at a higher temperature (e.g., 80°C) for an extended period.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.
-
Photodegradation: Expose the solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
-
Analysis:
-
Analyze the stressed samples at different time points using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Decision workflow for stabilizing this compound.
Scaling up the production of Prenyl salicylate for commercial use.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Prenyl salicylate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using phase transfer catalysis (PTC).
Reaction & Yield Issues
Q1: My reaction is sluggish or incomplete, resulting in a low yield of this compound. What are the potential causes?
A1: Several factors can contribute to a slow or incomplete reaction. Consider the following:
-
Insufficient Mixing: In a biphasic system like PTC, vigorous agitation is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the salicylate anion.
-
Catalyst Inactivity: The phase transfer catalyst can be poisoned or may have decomposed. Ensure the catalyst is of high purity and has been stored correctly.
-
Water Content: While a small amount of water is necessary to dissolve the sodium salicylate, excess water can hydrolyze the prenyl chloride and reduce the concentration of the active catalyst complex in the organic phase.[1][2] The optimal water content is typically around 5-8% of the reaction system.[1]
-
Low Reaction Temperature: The reaction rate is significantly influenced by temperature.[1] Ensure the reaction mixture is maintained at the optimal temperature.
-
Poor Quality Reactants: Impurities in sodium salicylate or prenyl chloride can interfere with the reaction. Use reactants of high purity.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproduct is often isoprene, formed from the elimination reaction of prenyl chloride, especially in the presence of a base. Another potential byproduct is prenyl alcohol from the hydrolysis of prenyl chloride. To minimize these:
-
Control Temperature: Avoid excessive temperatures which can favor the elimination reaction.
-
Control Basicity: Use the stoichiometric amount of anhydrous sodium salicylate. Excess base can promote side reactions.
-
Prenyl Halide Quality: Use fresh, high-purity prenyl chloride. Degradation of the halide can lead to the formation of impurities that participate in side reactions.
Q3: My yield of this compound is inconsistent between batches, even when following the same protocol. What could be the cause?
A3: Inconsistent yields can often be traced back to subtle variations in reaction conditions or raw materials:
-
Water Content in Sodium Salicylate: Sodium salicylate is hygroscopic. Variations in the water content of the "anhydrous" sodium salicylate can significantly impact the reaction.[3] Ensure the sodium salicylate is thoroughly dried and stored in a desiccator.
-
Purity of Prenyl Chloride: The stability of prenyl chloride can be an issue. Use freshly distilled or high-purity prenyl chloride for consistent results.
-
Stirring Rate: Inconsistent agitation speeds can lead to variations in the interfacial area and, consequently, the reaction rate.
Purification Challenges
Q4: I am having difficulty removing the phase transfer catalyst from my final product. What purification methods are effective?
A4: Tetrabutylammonium salts can be challenging to remove completely. Consider the following:
-
Water Washes: Multiple extractions with water are the primary method for removing the catalyst.[4]
-
Brine Wash: A final wash with a saturated sodium chloride solution can help to break any emulsions and further remove the catalyst.
-
Silica Gel Chromatography: For very high purity requirements, column chromatography on silica gel can be employed.
-
Distillation: As a final purification step, distillation of the organic phase can effectively separate the this compound from the non-volatile catalyst.[4]
Q5: The final product has a yellow tint. What is the cause and how can I obtain a colorless product?
A5: A yellow tint can be due to impurities from the starting materials or byproducts formed during the reaction.
-
Starting Material Purity: Ensure the sodium salicylate and prenyl chloride are colorless.
-
Reaction Conditions: Overheating can lead to the formation of colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.
-
Recrystallization: If applicable, recrystallization from a suitable solvent system can yield a highly pure, colorless product.
Data Presentation
Table 1: Influence of Reaction Parameters on PTC Esterification
| Parameter | Effect on Reaction Rate/Yield | Typical Range/Value for this compound Synthesis | Reference |
| Temperature | Higher temperature generally increases reaction rate. | 60 °C | [4] |
| Catalyst Concentration | Increasing catalyst concentration increases the reaction rate up to a certain point. | 0.5 - 5 mol% relative to prenyl halide | [4] |
| Water Content | Optimal water content (5-8%) maximizes reaction rate. Excess water decreases the rate. | Anhydrous Sodium Salicylate | [1] |
| Reactant Molar Ratio | A slight excess of prenyl chloride is often used to ensure complete conversion of the salicylate. | 1.2 moles of prenyl chloride per 1 mole of sodium salicylate | [4] |
Table 2: Comparison of Phase Transfer Catalysts in Esterification
| Catalyst | Relative Activity | Cost Consideration | Reference |
| Tetrabutylammonium Bromide (TBAB) | High | Moderate | [1] |
| Tetrabutylammonium Chloride (TBAC) | High | Higher than TBAB | [5] |
| Tetrahexylammonium Bromide (THAB) | Higher than TBAB (due to increased lipophilicity) | Higher than TBAB | [1] |
| Crown Ethers | High | High | [4] |
Note: Relative activity can be influenced by the specific reaction conditions.
Experimental Protocols
Detailed Methodology for this compound Synthesis via Phase Transfer Catalysis
This protocol is adapted from a patented procedure.[4]
Materials:
-
Anhydrous Sodium Salicylate (1 mole)
-
Prenyl Chloride (1.2 moles)
-
Tetrabutylammonium Chloride (0.02-0.05 moles)
-
Toluene
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature controller, add anhydrous sodium salicylate, toluene, and tetrabutylammonium chloride.
-
Initiation: Begin vigorous stirring and heat the mixture to 60°C.
-
Reactant Addition: Slowly add prenyl chloride to the reaction mixture.
-
Reaction: Maintain the reaction at 60°C with continuous stirring for 6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture three times with deionized water to remove the catalyst and any unreacted sodium salicylate.
-
Separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene and any unreacted prenyl chloride by distillation.
-
The remaining residue is crude this compound, which can be further purified by vacuum distillation if required.
-
Mandatory Visualization
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
A Comparative Analysis of Prenyl Salicylate and Benzyl Salicylate in Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key fragrance ingredients: Prenyl Salicylate and Benzyl Salicylate. The information is curated for a scientific audience to facilitate an objective evaluation of their properties and performance in fragrance formulations. This comparison is based on available physicochemical data, olfactory profiles, and established performance characteristics.
Physicochemical and Olfactory Properties
A summary of the key physicochemical and olfactory properties of this compound and Benzyl Salicylate is presented below. These parameters are crucial in understanding their behavior and contribution to a fragrance formulation.
| Property | This compound | Benzyl Salicylate |
| Molecular Formula | C₁₂H₁₄O₃[1] | C₁₄H₁₂O₃[2][3][4] |
| Molecular Weight | 206.24 g/mol [5] | 228.247 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1][6] | Colorless viscous liquid[2][7] |
| Boiling Point | 370 °C[1][6] | 318 °C[3] - 335 °C[2] |
| Melting Point | 113 °C[1][6] | 24 to 25 °C[3] |
| Flash Point | 67.78 °C[1][6] | 180 °C[2] |
| Vapor Pressure | 0.000457 mmHg @ 25 °C (est.)[8] | <0.0013 hPa @ 20°C[9] |
| Solubility | Soluble in alcohol; Water: 26.51 mg/L @ 25 °C (est.)[8] | Soluble in ethanol and most oils; slightly soluble in propylene glycol; insoluble in glycerin; practically insoluble in water.[7] |
| Odor Profile | Floral-balsamic, sweet, herbal, with slightly woody, green, and metallic nuances.[6][8][10][11] | Faint, sweet, floral, slightly balsamic, and sometimes described as musky.[3][7][12][13][14] |
| Substantivity on Blotter | 192 hours[8] | > 400 hours[15] |
Fragrance Performance and Application
Both this compound and Benzyl Salicylate are valued in perfumery for their contribution to floral and balsamic fragrance profiles. Their performance characteristics, however, exhibit some distinctions.
This compound is recognized for its ability to impart warmth, diffusion, and longevity to floral and amber compositions.[10] It is particularly effective in enhancing jasmine, ylang-ylang, and muguet notes.[10] Its stability is noted as good in a variety of product bases including lotions, shampoos, soaps, and detergents, although it is poor in bleach.[1][6]
Benzyl Salicylate is a versatile and widely used fragrance ingredient known for its blending and fixative properties.[12][14][15] It provides a mild, floral background and is a key component in many classic floral fragrances such as carnation and wallflower.[6][12] It also functions as a UV absorber, which can help stabilize fragrance formulations.[14][16] Some individuals may have difficulty perceiving the odor of Benzyl Salicylate.[7][12][15]
-
Odor Complexity: this compound appears to have a more complex odor profile with green and metallic nuances, while Benzyl Salicylate offers a softer, more classically floral-balsamic scent.[8][10][11]
-
Performance Enhancement: this compound is often highlighted for its ability to enhance diffusion and add a "blooming" effect to fragrances.[10] Benzyl Salicylate is more traditionally recognized for its role as a blender and fixative, contributing to the overall longevity of a scent.[15]
-
Application Stability: Both molecules show good stability in many common consumer product bases, making them suitable for a wide range of applications.[1][6]
Safety and Regulatory Status
This compound: Information on the regulatory status from bodies like IFRA and RIFM is less detailed in the provided search results. It is noted to be irritating to skin and eyes, and standard safety precautions for handling chemicals are recommended.[6]
Benzyl Salicylate: The safety of Benzyl Salicylate has been extensively evaluated by the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA). It is classified as a weak skin sensitizer, and as a result, IFRA has established concentration limits for its use in different product categories.[13][17] For example, the IFRA Standards restrict its concentration in various cosmetic products.
Experimental Protocols
To conduct a direct comparative performance analysis of this compound and Benzyl Salicylate, the following experimental protocols are recommended:
Substantivity (Longevity) Assessment
Objective: To quantify and compare the persistence of the odor of this compound and Benzyl Salicylate over time.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound and Benzyl Salicylate at a standard concentration (e.g., 10% in ethanol).
-
Application: Apply a precise volume (e.g., 0.1 mL) of each solution to separate fragrance blotters.
-
Evaluation: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 192 hours), a panel of trained sensory analysts evaluates the odor intensity of each blotter.
-
Data Analysis: The odor intensity is rated on a standardized scale (e.g., 0-5, where 0 is no odor and 5 is a very strong odor). The data is then plotted to create an evaporation curve for each substance, allowing for a direct comparison of their longevity.
Diffusion (Blooming) Analysis
Objective: To compare the rate at which this compound and Benzyl Salicylate fragrances emanate from a source.
Methodology:
-
Sample Preparation: Prepare fragrance solutions as described for the substantivity assessment.
-
Diffusion Cell: Utilize a diffusion cell apparatus where the fragrance is applied to a substrate at the bottom of the cell.
-
Headspace Analysis: At regular intervals, collect a sample of the headspace air above the substrate using Solid Phase Microextraction (SPME).
-
Quantification: Analyze the collected headspace samples using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of each salicylate in the air over time.
-
Data Analysis: Plot the concentration in the headspace as a function of time to compare the diffusion rates.
Fixation Efficacy Evaluation
Objective: To assess and compare the ability of this compound and Benzyl Salicylate to prolong the evaporation of more volatile fragrance ingredients.
Methodology:
-
Selection of a Volatile Marker: Choose a highly volatile fragrance ingredient with a well-defined odor (e.g., a citrus top note like d-limonene).
-
Sample Preparation: Prepare three fragrance accords:
-
Accord A: Volatile marker alone (e.g., 5% d-limonene in ethanol).
-
Accord B: Volatile marker with this compound (e.g., 5% d-limonene and 5% this compound in ethanol).
-
Accord C: Volatile marker with Benzyl Salicylate (e.g., 5% d-limonene and 5% Benzyl Salicylate in ethanol).
-
-
Evaporation Study: Apply equal amounts of each accord to separate fragrance blotters and monitor the odor intensity of the volatile marker over time using a trained sensory panel.
-
Data Analysis: Compare the evaporation curves of the volatile marker in the presence of each salicylate to the control (Accord A). A slower decay in odor intensity indicates a greater fixative effect.
Diagrams
Caption: Workflow for the comparative analysis of fragrance ingredients.
Caption: Logical flow of experimental protocols for fragrance performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 68555-58-8 [thegoodscentscompany.com]
- 3. aidic.it [aidic.it]
- 4. mdpi.com [mdpi.com]
- 5. benzyl salicylate, 118-58-1 [thegoodscentscompany.com]
- 6. symrise.com [symrise.com]
- 7. cir-safety.org [cir-safety.org]
- 8. Typical G.C. analysis [thegoodscentscompany.com]
- 9. gc-olfactometry; PHASER publications [glsciences.eu]
- 10. cir-safety.org [cir-safety.org]
- 11. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. health.ec.europa.eu [health.ec.europa.eu]
- 14. GC-MS/MS quantification of benzyl salicylate on skin and hair: A novel chemical simulant for human decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ScenTree - Benzyl salicylate (CAS N° 118-58-1) [scentree.co]
- 17. Benzyl salicylate - Wikipedia [en.wikipedia.org]
Unveiling the Anti-Inflammatory Potential of Prenylated Salicylates in Preclinical Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy in Animal Models of Acute Inflammation
The anti-inflammatory effects of Bornyl salicylate have been evaluated in several well-established murine models of acute inflammation. These studies provide quantitative data on its ability to mitigate key inflammatory responses, offering a benchmark against commonly used anti-inflammatory agents.
Carrageenan-Induced Paw Edema
A standard model for assessing acute inflammation, carrageenan-induced paw edema, involves the injection of carrageenan into the paw of a rodent, leading to a measurable increase in paw volume. Treatment with Bornyl salicylate has been shown to significantly reduce this inflammatory swelling.
Table 1: Comparison of Anti-Edematous Effects in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Bornyl salicylate | 200 | 3 hours | 45% | [1][2] |
| Bornyl salicylate | 200 | 5 hours | 52% | [1][2] |
| Acetylsalicylic Acid (ASA) | 200 | 3 hours | 38% | [1][2] |
| Acetylsalicylic Acid (ASA) | 200 | 5 hours | 48% | [1][2] |
| Indomethacin | 10 | 3 hours | ~50-60% | [3] |
*Note: Data for Bornyl salicylate and ASA are derived from graphical representations in the source material and are approximate.[1][2]
Zymosan-Induced Peritonitis
This model evaluates the inflammatory response within the peritoneal cavity following the injection of zymosan, a yeast cell wall component. Key parameters measured include the influx of inflammatory cells (leukocytes) and the levels of pro-inflammatory cytokines in the peritoneal fluid.
Table 2: Effects on Leukocyte Migration and Cytokine Levels in Zymosan-Induced Peritonitis in Mice (4 hours post-zymosan)
| Treatment Group | Dose (mg/kg, p.o.) | Total Leukocyte Infiltration (cells/mL x 10^6) | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | Reference |
| Vehicle Control | - | ~8.5 | - | - | - | [1][2] |
| Bornyl salicylate | 200 | ~4.0 | ~55% | ~60% | ~50% | [1][2] |
| Acetylsalicylic Acid (ASA) | 200 | ~5.5 | ~30% | ~40% | ~35% | [1][2] |
| Dexamethasone | 0.5 - 5 | - | Significant Reduction | Significant Reduction | Significant Reduction | [4][5] |
*Note: Data for Bornyl salicylate and ASA are derived from graphical representations in the source material and are approximate.[1][2] Dexamethasone data is qualitative, indicating a significant reduction as a well-established positive control.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the procedures used in the animal models cited above.
Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.
Animal Model: Swiss-Webster mice (25-30 g) are typically used.[1][2]
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw of each mouse is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (e.g., Acetylsalicylic Acid, 200 mg/kg, p.o.), and test compound (e.g., Bornyl salicylate, 200 mg/kg, p.o.).[1][2]
-
One hour after oral administration of the respective treatments, 0.02 mL of a 2.5% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[1][2]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Zymosan-Induced Peritonitis
Objective: To evaluate the effect of a test compound on leukocyte migration and pro-inflammatory cytokine production in a model of acute peritoneal inflammation.
Animal Model: Swiss-Webster mice (25-30 g) are used.[1][2]
Procedure:
-
Animals are divided into experimental groups: vehicle control, positive control (e.g., Acetylsalicylic Acid, 200 mg/kg, p.o. or Dexamethasone, 0.5-5 mg/kg, i.p.), and test compound (e.g., Bornyl salicylate, 200 mg/kg, p.o.).[1][2][4][5]
-
One hour after oral administration of the treatments, peritonitis is induced by intraperitoneal (i.p.) injection of 0.5 mL of a zymosan A solution (2 mg/mL in phosphate-buffered saline).[1][2]
-
Four hours after the zymosan injection, the animals are euthanized.
-
The peritoneal cavity is washed with 3 mL of sterile phosphate-buffered saline containing EDTA.
-
The peritoneal fluid is collected, and the total number of leukocytes is determined using a Neubauer chamber.
-
A differential cell count can be performed on stained cytospin preparations to identify neutrophils, macrophages, and lymphocytes.
-
The peritoneal fluid is centrifuged, and the supernatant is collected for the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO) levels using specific ELISA kits and the Griess reaction, respectively.[1]
Visualizing the Mechanisms and Workflows
To better understand the underlying biological pathways and experimental designs, the following diagrams are provided.
References
A Comparative Efficacy Analysis of Salicylates and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the efficacy of salicylates, represented by acetylsalicylic acid (aspirin) and sodium salicylate, against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, diclofenac, and the COX-2 selective inhibitor, celecoxib. This document is intended for a scientific audience and synthesizes available preclinical and clinical data to facilitate an objective comparison.
It is critical to note that the initially requested compound, Prenyl salicylate , is predominantly documented as a fragrance and flavoring agent. A comprehensive search of scientific literature and clinical trial databases did not yield sufficient data to evaluate its efficacy as an anti-inflammatory, analgesic, or antipyretic agent. Therefore, this guide focuses on the broader class of salicylates to provide a useful comparison within the NSAID landscape.
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1][2] Salicylates, however, exhibit a dual mechanism, not only inhibiting COX enzymes but also modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[3][4][5] This guide presents quantitative data on COX inhibition, and in vivo anti-inflammatory and analgesic efficacy, alongside detailed experimental protocols and visualizations of the pertinent biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of Salicylates and other NSAIDs
The following tables summarize the in vitro and in vivo efficacy data for representative salicylates and other common NSAIDs. It is important to consider that absolute values, such as IC50, can vary between different experimental setups. Therefore, data from direct comparative studies are prioritized where available.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is also provided, where a higher value indicates greater selectivity for the COX-2 isoform.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Assay Conditions / Source(s) |
| Aspirin | 1.3 ± 0.5 | 5.35 | ~0.24 | Washed human platelets / Recombinant human COX-2[6][7] |
| Sodium Salicylate | >100 | ~5-10 | - | Human A549 cells (IL-1β induced)[8] |
| Ibuprofen | 1.4 ± 0.4 | 9.9 | ~0.14 | Washed human platelets / Recombinant human COX-2[6][9] |
| Naproxen | - | - | - | Data not directly comparable from single source |
| Diclofenac | - | - | - | Data not directly comparable from single source |
| Celecoxib | 2.2 ± 0.3 | - | >100 | Washed human platelets[6] |
Note: IC50 values are highly dependent on assay conditions (e.g., enzyme source, substrate concentration). The data presented are for comparative purposes and are sourced from studies where multiple compounds were evaluated under similar conditions where possible.
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
This table shows the percentage inhibition of paw edema at a specified dose and time point in the carrageenan-induced paw edema model, a standard assay for acute inflammation.
| Compound | Dose (mg/kg) | Time Point (hours) | Inhibition of Edema (%) | Source(s) |
| Aspirin | 150 | 3 | Equivalent to extracts | [8] |
| Sodium Salicylate | 100-300 | - | Dose-dependent inhibition | [10] |
| Indomethacin (Reference) | 10 | 3 | 54 | [11] |
| Diclofenac (Reference) | 40 | 3 | ~50-70 | [3] |
| Naproxen | 15 | 3 | 73 | [11] |
Table 3: In Vivo Analgesic Efficacy (Acetic Acid-Induced Writhing in Mice)
The acetic acid-induced writhing test is a model of visceral pain used to evaluate peripheral analgesic activity. The data represents the percentage inhibition of writhing at a given dose.
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | Source(s) |
| Aspirin | 50 | ~50-60 | [12][13][14] |
| Ibuprofen | - | Generally more potent than aspirin | [15] |
| Diclofenac (Reference) | 10 | ~70-90 | [13] |
| Nitroaspirin (Aspirin derivative) | 51.2 (ED50) | 50 | [12] |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay is a physiologically relevant method to determine the COX-1 and COX-2 inhibitory activity of a compound.[4][16][17]
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Freshly drawn human venous blood is collected into tubes without anticoagulant.
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.
-
Blood is allowed to clot for 60 minutes at 37°C, during which platelet COX-1 is activated, leading to the production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped by placing the tubes on ice and adding a COX inhibitor like indomethacin.
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using an enzyme immunoassay (EIA) or LC-MS/MS.
-
The percentage inhibition of TXB2 production at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for 24 hours at 37°C to allow for COX-2 induction and subsequent prostaglandin E2 (PGE2) production.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified by EIA or LC-MS/MS.
-
The percentage inhibition of PGE2 production is calculated, and the IC50 value is determined.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[11][18][19]
Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to different groups: a control group (vehicle), a reference standard group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the compound.
-
Compound Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 60 minutes) before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% suspension of carrageenan in sterile saline is made into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100.
-
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing in Mice
This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[20]
Objective: To assess the peripheral analgesic effect of a test compound by measuring its ability to reduce the number of writhes induced by acetic acid.
Methodology:
-
Animals: Swiss albino mice (20-25 g) of either sex are commonly used.
-
Acclimatization and Grouping: Similar to the paw edema model, animals are acclimatized and randomly assigned to control, reference (e.g., aspirin or diclofenac), and test groups.
-
Compound Administration: The test compound, reference drug, or vehicle is administered (e.g., p.o. or i.p.) at a set time (e.g., 30-60 minutes) before the acetic acid injection.
-
Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight) is administered to each mouse.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a specific period, typically 15-20 minutes, starting 5 minutes after the injection.
-
Data Analysis:
-
The mean number of writhes for each group is calculated.
-
The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes of control group - Mean writhes of treated group) / Mean writhes of control group ] x 100.
-
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of NSAIDs, including COX inhibition and NF-κB pathway modulation by salicylates.
Experimental Workflow
Caption: A typical workflow for in vivo evaluation of NSAIDs.
Conclusion
While a direct efficacy comparison involving this compound is not possible due to a lack of available data, this guide provides a comprehensive overview of the comparative efficacy of the broader salicylate class and other major NSAIDs. Aspirin and sodium salicylate demonstrate effective anti-inflammatory and analgesic properties, although their COX inhibition profiles differ from other NSAIDs. Notably, salicylates possess a distinct mechanism of inhibiting the NF-κB pathway, which may contribute to their anti-inflammatory effects. Ibuprofen and naproxen are potent reversible COX inhibitors with extensive clinical data supporting their efficacy. Celecoxib offers the advantage of COX-2 selectivity, which can be beneficial in certain patient populations. For researchers and drug development professionals, the choice of a comparator and the design of non-clinical and clinical studies should be guided by the specific therapeutic indication and the known pharmacological profiles of these established NSAIDs. Future research into novel compounds like this compound would require systematic evaluation using the standardized experimental protocols outlined in this guide to establish their potential therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs Nonsteroidal AntiInflammatory Drugs | VCA Animal Hospitals [vcahospitals.com]
- 6. iajlb.org [iajlb.org]
- 7. diva-portal.org [diva-portal.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of diclofenac and naproxen and their mixture on spring barley seedlings and Heterocypris incongruens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. medscape.com [medscape.com]
- 20. Non-steroidal anti-inflammatory drugs and bone healing in animal models—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for Prenyl salicylate.
For Researchers, Scientists, and Drug Development Professionals
Prenyl salicylate, or 3-methyl-2-butenyl 2-hydroxybenzoate, is a valuable compound in the fragrance and pharmaceutical industries, prized for its unique aromatic profile and potential therapeutic properties. The efficient synthesis of this ester is crucial for its commercial viability and for enabling further research into its applications. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | O-Alkylation of Salicylate Salt | Mitsunobu Reaction |
| Starting Materials | Salicylic acid salt (e.g., Sodium salicylate), Prenyl halide (e.g., Prenyl chloride) | Salicylic acid, Prenyl alcohol |
| Key Reagents | Phase-transfer catalyst (optional, e.g., Tetrabutylammonium chloride) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Reaction Type | Nucleophilic Substitution (Williamson-like) | Redox Condensation |
| Typical Solvent | Toluene, Petroleum ether | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Typical Temperature | 50-80 °C | 0 °C to Room Temperature |
| Reaction Time | ~6 hours | 6-8 hours |
| Reported Yield | ~76%[1] | Moderate (Specific yield data for this compound not readily available in cited literature) |
| Byproducts | Inorganic salts | Triphenylphosphine oxide, Reduced azodicarboxylate |
| Key Advantages | Utilizes readily available and relatively inexpensive starting materials. Can be performed without a solvent. | Mild reaction conditions. High stereoselectivity (inversion of configuration) if a chiral alcohol is used. |
| Key Disadvantages | Potential for C-alkylation as a side reaction. Requires preparation of the salicylate salt. | Stoichiometric amounts of reagents are required, generating significant byproducts that can complicate purification. Azodicarboxylates are hazardous. |
Route 1: O-Alkylation of Salicylate Salt with Prenyl Halide
This route is a variation of the Williamson ether synthesis, where the phenoxide of a salicylic acid salt acts as a nucleophile, attacking a prenyl halide. The use of a phase-transfer catalyst can facilitate the reaction between the solid salicylate salt and the organic-soluble prenyl halide.
Experimental Protocol
A mixture of 160 g (1 mol) of anhydrous sodium salicylate, 125 g (1.2 mol) of prenyl chloride, 5 g of tetrabutylammonium chloride, and 150 ml of toluene is stirred at 60°C for 6 hours.[1] After cooling, the reaction mixture is extracted three times with 100 ml of water. The organic phase is separated, dried with sodium sulfate, and filtered. Unreacted prenyl chloride and toluene are removed by distillation to yield the final product.[1]
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway to this compound by activating the hydroxyl group of prenyl alcohol for nucleophilic attack by salicylic acid. This reaction is known for its mild conditions and generally proceeds with an inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral prenyl alcohol.
General Experimental Protocol
To a solution of prenyl alcohol (1 eq.) in anhydrous tetrahydrofuran (THF) are added salicylic acid (1.5 eq.) and triphenylphosphine (1.5 eq.).[2][3][4] The mixture is cooled to 0°C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise.[2][3][4] The reaction is then allowed to warm to room temperature and stirred for 6 to 8 hours.[4] Work-up typically involves removal of the solvent, followed by chromatography to separate the product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
References
In Vitro vs. In Vivo Correlation of Prenyl Salicylate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyl salicylate, also known as 3-methyl-2-butenyl salicylate, is a derivative of salicylic acid, a well-established non-steroidal anti-inflammatory drug (NSAID). While the anti-inflammatory properties of salicylates are widely recognized, the specific activity profile of this compound, particularly the correlation between its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo), is an area of active investigation. This guide provides a comparative analysis of the available experimental data on this compound and structurally related compounds to elucidate this relationship.
Disclaimer: Direct comparative studies on the in vitro and in vivo activities of this compound are limited. Therefore, this guide draws upon data from studies on closely related salicylate esters, such as bornyl salicylate and methyl salicylate derivatives, to infer and project the likely activity profile of this compound. This approach is based on the shared salicylate backbone and common mechanisms of action within this class of compounds.
Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies on salicylate derivatives, providing a basis for comparing their anti-inflammatory efficacy.
Table 1: In Vitro Anti-Inflammatory Activity of Salicylate Derivatives
| Compound | Assay | Cell Line | Parameter Measured | Concentration/IC₅₀ | Reference |
| Bornyl Salicylate | Nitric Oxide (NO) Production Assay | LPS-stimulated peritoneal macrophages | NO concentration | Significant reduction at 10 µg/mL | [1] |
| Methyl Salicylate Glycosides | Pro-inflammatory Cytokine Assay | LPS-induced RAW264.7 macrophages | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [2] |
| Methyl Salicylate Glycosides | Nitric Oxide (NO) Production Assay | LPS-induced RAW264.7 macrophages | NO accumulation | 56.20% inhibition at 3.0 μg/mL | [2] |
| Sodium Salicylate | Pro-inflammatory Cytokine Assay | LPS-stimulated rat peritoneal macrophages | TNF-α production | Significant reduction | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of Salicylate Derivatives
| Compound | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| Bornyl Salicylate | Mice | Carrageenan-induced paw edema | 200 mg/kg | Significant reduction in early and late phases | [1][4] |
| Methyl Salicylate Derivatives | Mice | Xylol-induced ear edema | 100 mg/kg | Favorable activity compared to aspirin | [5] |
| Methyl Salicylate Derivatives | Mice | Carrageenan-induced paw edema | 100 mg/kg | Potent activity, some stronger than aspirin | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Assays
1. Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a control vehicle for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Measurement of NO: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
2. Pro-inflammatory Cytokine Assay (TNF-α and IL-6)
-
Cell Culture and Stimulation: Similar to the NO production assay, macrophages are pre-treated with this compound followed by LPS stimulation.
-
Cytokine Measurement: After a specified incubation period (e.g., 6-24 hours), the levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The concentrations of cytokines in the treated groups are compared to the LPS-stimulated control to determine the inhibitory effect of this compound.
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered with this compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of salicylates are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, notably the NF-κB and COX pathways.
Caption: Inferred mechanism of this compound's anti-inflammatory action.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a compound like this compound, from initial in vitro screening to in vivo validation.
Caption: A standard workflow for screening anti-inflammatory compounds.
Correlation and Conclusion
The correlation between in vitro and in vivo activity of anti-inflammatory compounds is a critical aspect of drug development. In vitro assays provide a rapid and cost-effective method for screening compounds and elucidating their mechanisms of action at a cellular level. A compound that effectively inhibits the production of inflammatory mediators like NO, TNF-α, and IL-6 in macrophages, and demonstrates inhibitory activity against key enzymes like COX, is a strong candidate for possessing in vivo anti-inflammatory properties.
The data available for salicylate derivatives strongly suggest that a positive correlation exists. For instance, bornyl salicylate's ability to reduce NO production in macrophages in vitro is consistent with its effectiveness in reducing paw edema in mice in vivo[1]. Similarly, the inhibition of pro-inflammatory cytokines by methyl salicylate derivatives in cell culture aligns with their observed anti-inflammatory effects in animal models[2][5].
Based on these observations, it can be reasonably inferred that this compound, if shown to be active in in vitro anti-inflammatory assays, would likely exhibit a corresponding efficacy in in vivo models of inflammation. The prenyl group may influence the compound's lipophilicity and pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its overall in vivo potency.
Future research should focus on conducting direct comparative studies on this compound to generate specific in vitro and in vivo data. This would allow for a more precise understanding of its therapeutic potential and the establishment of a robust in vitro-in vivo correlation (IVIVC) for this specific compound. Such data is essential for its further development as a potential anti-inflammatory agent.
References
- 1. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of UV Filter Photostability for Researchers and Formulation Scientists
An objective comparison of the photostability of common organic ultraviolet (UV) filters is crucial for the development of safe and effective sunscreen products. The efficacy of a sunscreen is fundamentally linked to the ability of its active ingredients to remain stable under UV radiation. Degradation of these filters not only reduces the Sun Protection Factor (SPF) but can also lead to the formation of potentially sensitizing or toxic byproducts.
Comparative Photostability Data
The photostability of a UV filter is not an intrinsic constant but is highly dependent on the formulation matrix, the presence of other UV filters, and the specific conditions of UV exposure. The following table summarizes quantitative data from various studies on the photodegradation of common UV filters. It is important to note that direct comparison between different studies can be challenging due to variations in experimental setups.
| UV Filter Category | UV Filter | Chemical Name | % Photodegradation | Experimental Conditions |
| Salicylates | Prenyl Salicylate | 3-Methyl-2-butenyl salicylate | No quantitative data available in the reviewed literature. | - |
| Phenyl Salicylate (Salol) | Phenyl 2-hydroxybenzoate | Susceptible to photodegradation, but specific quantitative data is limited.[1] | Sensitive to light, particularly UV radiation.[1] | |
| Octisalate (OS) | 2-Ethylhexyl salicylate | Considered relatively photostable.[2] | Used as a reference for photostable filters in some studies.[2] | |
| Homosalate (HMS) | 3,3,5-Trimethylcyclohexyl salicylate | Generally considered photostable.[3] | Undergoes efficient non-radiative decay after UV absorption.[3] | |
| Cinnamates | Octinoxate (OMC) | Ethylhexyl methoxycinnamate | Up to 40% degradation.[2] | Investigated in sunscreens exposed to daylight.[2] |
| Benzophenones | Oxybenzone (BP-3) | Benzophenone-3 | Relatively photostable. | Showed stability even after 24 hours of radiation exposure in one study. |
| Dibenzoylmethanes | Avobenzone (AVB) | Butyl methoxydibenzoylmethane | Up to 40% degradation.[2] Can degrade by up to 80% after 120 minutes of sun exposure without a quencher in an SPF 45 formulation.[4] | Investigated in sunscreens exposed to daylight.[2] Photodegradation is proportional to irradiation time.[4] |
| Other | Octocrylene (OC) | 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | Considered photostable.[2] | Often used to photostabilize other filters, such as Avobenzone.[4] |
Experimental Protocols for Photostability Testing
A standardized in vitro method is essential for reliably assessing and comparing the photostability of UV filters within a formulation. The following protocol is a synthesis of common methodologies found in the scientific literature.[4][5][6]
Objective: To determine the percentage of degradation of a UV filter in a finished product after exposure to a controlled dose of UV radiation.
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled and calibrated UV output (compliant with ISO 24443 specifications)
-
Polymethylmethacrylate (PMMA) plates with a roughened surface
-
Positive displacement pipette or syringe for precise application
-
Analytical balance
-
Glove or finger cot for spreading
-
Extraction solvent (e.g., isopropanol, methanol)
-
Ultrasonic bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a base formulation containing the UV filter(s) of interest at a known concentration.
-
Prepare a control sample of the formulation that will not be irradiated.
-
-
Application:
-
Accurately weigh a specific amount of the sunscreen formulation (e.g., 1.0 mg/cm²).
-
Apply the formulation evenly onto the roughened surface of a PMMA plate.
-
Spread the product using a gloved finger or a mechanical spreader to achieve a uniform film.
-
Allow the film to dry for a specified period (e.g., 30 minutes) in the dark at a controlled temperature.
-
-
Pre-Irradiation Analysis (Time 0):
-
For spectrophotometric analysis, measure the initial UV absorbance spectrum of the non-irradiated sample plates from 290 nm to 400 nm.
-
For HPLC analysis, extract the UV filter from a set of non-irradiated plates using a suitable solvent and sonication. Analyze the extract to determine the initial concentration (C₀) of the UV filter.
-
-
UV Irradiation:
-
Place the sample plates in the solar simulator.
-
Expose the plates to a defined and controlled dose of UV radiation. The dose is often measured in Minimal Erythemal Doses (MEDs) or Joules per square centimeter (J/cm²).
-
-
Post-Irradiation Analysis:
-
After irradiation, repeat the analysis performed in step 3.
-
For spectrophotometric analysis, measure the final UV absorbance spectrum.
-
For HPLC analysis, extract the UV filter from the irradiated plates and determine the final concentration (Cₜ) of the UV filter.
-
-
Data Analysis:
-
Spectrophotometric Method: The change in the area under the absorbance curve before and after irradiation is used to assess photostability.
-
HPLC Method: Calculate the percentage of photodegradation using the following formula: % Degradation = [(C₀ - Cₜ) / C₀] * 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the photostability of UV filters using the HPLC method.
Conclusion
The selection of UV filters is a critical step in the development of sunscreen products that are both safe and effective. While some filters, such as Octocrylene and many salicylates, exhibit good photostability, others, like the widely used Avobenzone and Octinoxate, can be prone to significant degradation under UV exposure.[2] The photostability of these less stable filters can, however, be significantly improved through careful formulation, often by combining them with photostabilizing agents like Octocrylene.[4]
For researchers and drug development professionals, a thorough understanding of the photostability profiles of different UV filters is paramount. The lack of publicly available quantitative data on the photostability of newer or less common filters like this compound highlights the need for further research in this area. The experimental protocol outlined in this guide provides a robust framework for conducting in-house photostability studies, enabling formulators to make data-driven decisions and ensure the quality and reliability of their sun care products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the photoprotection mechanism of the UV filter homosalate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 4. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Unveiling the Safety Profile of Prenyl Salicylate: A Comparative Analysis with Other Salicylates
For Immediate Release
A comprehensive evaluation of the safety profile of Prenyl salicylate in comparison to widely used salicylates, including acetylsalicylic acid (aspirin), methyl salicylate, and salicylic acid, reveals key differences in acute toxicity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on available experimental data, detailed methodologies for key safety assessments, and an exploration of the underlying toxicological signaling pathways.
This comparative guide synthesizes toxicological data to offer a nuanced understanding of the safety landscape of salicylates. While acetylsalicylic acid has a long history of therapeutic use, its associated gastrointestinal, renal, and hepatic side effects are well-documented. This analysis introduces this compound, a less common derivative, and situates its acute toxicity within the broader context of the salicylate family.
Quantitative Safety Data Comparison
A critical aspect of evaluating the safety of any compound is its acute toxicity, often expressed as the median lethal dose (LD50). The following table summarizes the available oral and dermal LD50 values for this compound and other common salicylates in animal models.
| Salicylate | Chemical Structure | Oral LD50 (rat) | Dermal LD50 (rabbit) |
| This compound | 2-hydroxybenzoic acid 3-methyl-2-butenyl ester | 3200 mg/kg[1] | > 5000 mg/kg[1] |
| Acetylsalicylic Acid (Aspirin) | 2-(acetyloxy)benzoic acid | 200 mg/kg[2] | - |
| Methyl Salicylate | 2-hydroxybenzoic acid methyl ester | 887 mg/kg[3][4] | > 5000 mg/kg[5] |
| Salicylic Acid | 2-hydroxybenzoic acid | 891 mg/kg[6][7] | > 2000 mg/kg (rat)[6] |
Note: LD50 values can vary between studies and testing conditions.
Comparative Overview of Common Side Effects
The table below outlines the frequently reported side effects associated with systemic and topical use of various salicylates. It is important to note that the extent of data available for this compound is significantly less than for well-established compounds like aspirin.
| Salicylate | Common Systemic Side Effects | Common Topical Side Effects |
| This compound | Data not readily available. As a fragrance ingredient, skin irritation is a potential concern.[1] | Skin irritation.[1] |
| Acetylsalicylic Acid (Aspirin) | Upset stomach, heartburn, stomach ulcers, gastrointestinal bleeding.[8][9] Increased risk of bleeding.[8] In high doses, ringing in the ears (tinnitus).[8] | Not typically used topically for systemic effects. |
| Methyl Salicylate | If ingested: nausea, vomiting, tinnitus, confusion, hyperventilation.[10] Systemic toxicity can occur with overuse of topical preparations over large areas.[10] | Skin irritation, redness, burning sensation, rash, blistering.[10][11] |
| Salicylic Acid | With excessive topical use over large areas (salicylate toxicity): nausea, vomiting, dizziness, hearing loss, tinnitus.[12][13] | Skin irritation, dryness, peeling, stinging.[13][14] |
Key Organ-Specific Toxicities of Common Salicylates
Gastrointestinal Toxicity of Aspirin
Aspirin is well-known for its potential to cause gastrointestinal (GI) damage.[15][16] The risk of side effects such as stomach ulcers and bleeding is a significant concern with long-term use.[8][9] Even low doses of aspirin can increase the risk of GI bleeding.[17] The GI toxicity of aspirin is attributed to its inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the protective lining of the stomach.
Renal Toxicity of Salicylates
High doses or chronic use of salicylates, including aspirin, can lead to renal toxicity.[18] This can manifest as acute kidney injury, particularly in individuals with pre-existing kidney conditions.[8][19] The mechanism of NSAID-induced renal toxicity often involves the inhibition of prostaglandins that are vital for maintaining renal blood flow.[5][20]
Hepatic Toxicity of Salicylates
Salicylate-induced hepatotoxicity is a known, though less common, side effect, particularly with high doses.[21] It can range from asymptomatic elevations in liver enzymes to more severe liver damage.[22][23] A severe form of aspirin-related liver injury is Reye's syndrome, a rare but serious condition that can occur in children and teenagers who take aspirin during a viral illness.[8][22]
Experimental Protocols for Safety Assessment
Standardized protocols are essential for the reliable evaluation of a compound's safety. The following are brief descriptions of key experimental methodologies relevant to the safety assessment of salicylates.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance. It involves a stepwise procedure with a limited number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a lower dose level, or dosing of a higher dose level. The method allows for the classification of the substance into a specific toxicity class based on the observed mortality.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved area of the skin of a test animal, typically a rabbit. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the skin reactions is scored and used to classify the substance's irritation potential.[8][9][13][24][25]
In Vitro Cytotoxicity (ISO 10993-5)
This test evaluates the potential of a substance to cause cell death or inhibit cell growth. Extracts of the test material are brought into contact with cultured cells. The cytotoxic effect is then assessed by various methods, such as measuring cell viability or metabolic activity.[10][11][16] The MTT assay is a common quantitative method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[10][26]
Signaling Pathways in Salicylate Toxicity
Understanding the molecular mechanisms underlying salicylate toxicity is crucial for risk assessment and the development of safer alternatives.
Salicylate-Induced Apoptosis via p38 MAPK Pathway
Salicylates can induce apoptosis (programmed cell death) in various cell types. One of the key signaling pathways involved is the p38 mitogen-activated protein kinase (MAPK) pathway.[15] The activation of p38 MAPK by salicylates can lead to a cascade of events culminating in cell death.[12] This pathway is a significant area of research for understanding both the therapeutic and toxic effects of salicylates.
Caption: Salicylate-induced apoptosis signaling cascade.
Aspirin-Induced Gastrointestinal Injury Pathway
The primary mechanism of aspirin-induced gastrointestinal damage involves the inhibition of cyclooxygenase (COX) enzymes, leading to a depletion of protective prostaglandins. Recent research also implicates the farnesoid X receptor (FXR) and endothelin-1 (ET-1) signaling pathways in aspirin-induced intestinal injury.[27][28][29] Aspirin can inhibit FXR, a nuclear receptor that plays a role in maintaining intestinal barrier function, and increase the expression of ET-1, a potent vasoconstrictor, contributing to mucosal damage.
Caption: Mechanisms of aspirin-induced gastrointestinal injury.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound using the ISO 10993-5 standard.
Caption: Workflow for in vitro cytotoxicity testing (ISO 10993-5).
Conclusion
This comparative analysis indicates that this compound exhibits a lower acute oral toxicity in rats compared to acetylsalicylic acid, methyl salicylate, and salicylic acid. Its dermal toxicity in rabbits is also low. However, a significant data gap exists regarding its potential for systemic side effects and organ-specific toxicities, which are well-characterized for other salicylates. Further research is warranted to fully elucidate the safety profile of this compound, particularly concerning its gastrointestinal, renal, and hepatic effects, to enable a more comprehensive risk-benefit assessment for its potential applications. Researchers and drug development professionals are encouraged to consider these findings in the context of their specific applications and to conduct appropriate safety studies as needed.
References
- 1. This compound, 68555-58-8 [thegoodscentscompany.com]
- 2. Salicylic acid-induced hepatotoxicity triggered by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin and salicylate induce apoptosis and activation of caspases in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. Enteric-Coated Aspirin Induces Small Intestinal Injury via the Nrf2/Gpx4 Pathway: A Promising Model for Chronic Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. senzagen.com [senzagen.com]
- 11. mddionline.com [mddionline.com]
- 12. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. x-cellr8.com [x-cellr8.com]
- 17. oecd.org [oecd.org]
- 18. Salicylate enhances necrosis and apoptosis mediated by the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Allergic contact dermatitis to various salols (phenyl salicylates). A structure-activity relationship study in man and in animal (guinea pig) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hepatotoxicity of mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. rhochistj.org [rhochistj.org]
- 24. nucro-technics.com [nucro-technics.com]
- 25. oecd.org [oecd.org]
- 26. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Aspirin Caused Intestinal Damage through FXR and ET-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Prenyl Salicylate: A Comparative Guide for Perfumery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Prenyl salicylate against key alternatives in the perfumery industry: Isoamyl salicylate, Benzyl salicylate, and Hexyl salicylate. The following sections detail their olfactory profiles, quantitative performance data, and standardized experimental protocols for evaluation, offering a scientific basis for formulation decisions.
Olfactory Profile and Performance Characteristics
This compound is a versatile aroma chemical prized for its unique floral-balsamic and slightly woody character. It is often utilized to impart warmth, diffusion, and longevity to a variety of fragrance compositions.[1] Its performance is benchmarked against other commonly used salicylates, each offering distinct nuances to the perfumer's palette.
| Property | This compound | Isoamyl Salicylate | Benzyl Salicylate | Hexyl Salicylate |
| CAS Number | 68555-58-8 | 87-20-7 | 118-58-1 | 6259-76-3 |
| Molecular Weight ( g/mol ) | 206.24 | 208.25 | 228.24 | 222.28 |
| Odor Profile | Floral-balsamic, sweet, herbal, slightly woody, green, metallic nuances. | Sweet, herbaceous, floral with clover-like facets and subtle honey undertones.[2] | Faint, sweet, floral, balsamic, slightly spicy.[3][4][5] | Faint, sweet-herbaceous, floral with green and fruity nuances.[6][7] |
| Vapor Pressure @ 25°C (mmHg) | 0.000457 (estimated) | 0.003 (estimated)[8] | 0.00017 (estimated)[9] | 0.000491 (estimated)[10] |
| Tenacity on Blotter | ~192 hours | > 124 hours[2][11] | Several weeks[4][5] | ~40 hours[10] |
| Boiling Point (°C) | 370 | 277-278 | 320[3] | 290[7] |
| Applications | Fine fragrances, cosmetics, detergents, fabric softeners, air fresheners. | Fine fragrances, floral compositions (orchid, clover, honeysuckle), fougères.[2][12] | Floral notes, fragrance stabilizer, UV absorber in sunscreens.[13][14] | Modifier and fixative in floral, fougère, and green compositions; soaps, detergents.[6] |
| Key Characteristics | Adds depth, diffusion, and warmth to floral and amber compositions. | Provides a sophisticated floralcy with balsamic warmth.[2] | Excellent fixative and modifier.[4][5] | Softer, greener tonality compared to other salicylates with good tenacity and alkaline stability.[6] |
Experimental Protocols
To ensure objective and reproducible evaluation of fragrance ingredients, standardized experimental protocols are crucial. Below are detailed methodologies for key performance assessments in perfumery.
Sensory Analysis: Odor Profile and Intensity
Objective: To systematically evaluate and compare the olfactory characteristics of fragrance materials.
Methodology:
-
Panel Selection: A panel of at least 5-10 trained sensory analysts with demonstrated olfactory acuity is selected.
-
Sample Preparation:
-
Prepare 10% dilutions of each salicylate in an odorless solvent (e.g., diethyl phthalate or ethanol).
-
Dip standard fragrance blotters (1 cm width) into each solution to a depth of 2 cm.
-
Allow the solvent to evaporate for 60 seconds before evaluation.
-
-
Evaluation Procedure:
-
Evaluations are conducted in a well-ventilated, odor-neutral room.
-
Blotters are presented to panelists in a randomized and blind manner.
-
Panelists evaluate the "top notes" (initial impression), "heart notes" (after 15-30 minutes), and "base notes" (after 2-4 hours and again at 24 hours).
-
Panelists rate the intensity of the odor on a labeled magnitude scale (LMS) from 0 (no odor) to 10 (very strong).
-
Panelists provide descriptive terms for the olfactory character at each time point.
-
-
Data Analysis:
-
Mean intensity scores are calculated for each time point.
-
Descriptive terms are compiled to create a comprehensive odor profile for each material.
-
Tenacity and Substantivity Evaluation
Objective: To measure the duration for which a fragrance material remains detectable on a substrate.
Methodology:
-
Substrate Preparation:
-
For skin substantivity, apply 0.1 mL of the 10% fragrance solution to a designated area on the forearm of a panelist.
-
For fabric substantivity, apply 0.1 mL of the 10% fragrance solution to a standard 5x5 cm cotton swatch.
-
-
Evaluation Procedure:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168, 192 hours), trained evaluators assess the odor intensity of the treated substrate.
-
The evaluation is conducted in a controlled environment to minimize external olfactory interference.
-
The tenacity is recorded as the last time point at which the characteristic odor is still clearly perceptible by a majority of the panel.
-
-
Data Analysis:
-
The average time of odor detection is calculated to determine the tenacity of each material.
-
Stability Testing in a Cosmetic Base (e.g., Lotion)
Objective: To assess the chemical and physical stability of a fragrance material within a cosmetic formulation over time and under various conditions.
Methodology:
-
Sample Preparation:
-
Prepare a control batch of the unfragranced cosmetic base.
-
Incorporate each salicylate into separate batches of the base at a typical concentration (e.g., 0.5% w/w).
-
Package the samples in the intended final packaging.
-
-
Accelerated Stability Testing:
-
Store samples under various stress conditions:
-
Elevated temperature: 40°C and 50°C for 1, 2, and 3 months.
-
Freeze-thaw cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
Light exposure: Exposure to a controlled UV light source for a specified duration.
-
-
-
Evaluation:
-
At each time point, evaluate the samples for any changes in:
-
Physical properties: Color, clarity, viscosity, and phase separation.
-
Olfactory properties: Changes in odor profile and intensity compared to a control sample stored at room temperature in the dark.
-
Chemical properties (optional): pH and analysis by gas chromatography-mass spectrometry (GC-MS) to identify any degradation products.
-
-
-
Data Analysis:
-
Record all observations and compare them to the control sample. A rating system (e.g., good, fair, poor) can be used to summarize the stability of each fragrance in the base.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and decision-making in fragrance evaluation, the following diagrams are provided.
Caption: Workflow for Tenacity and Substantivity Evaluation.
Caption: Decision Logic for Salicylate Selection.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. fraterworks.com [fraterworks.com]
- 3. scent.vn [scent.vn]
- 4. Perfumers Apprentice - Benzyl Salicylate [shop.perfumersapprentice.com]
- 5. Benzyl Salicylate - BC Fragrance [shop.bcfragrance.com]
- 6. Hexyl Salicylate (6259-76-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. Hexyl salicylate CAS#: 6259-76-3 [m.chemicalbook.com]
- 8. isoamyl salicylate, 87-20-7 [thegoodscentscompany.com]
- 9. benzyl salicylate, 118-58-1 [thegoodscentscompany.com]
- 10. hexyl salicylate, 6259-76-3 [thegoodscentscompany.com]
- 11. Buy Iso Amyl Salicylate for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 12. Isoamyl Salicylate | Isoamyl Salicylate Information & Details - Elchemy [elchemy.com]
- 13. slate.greyb.com [slate.greyb.com]
- 14. ScenTree - Benzyl salicylate (CAS N° 118-58-1) [scentree.co]
A Comparative Analysis of the Biological Effects of Prenyl Salicylate and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Prenyl salicylate (3-methyl-2-butenyl salicylate) and its parent compound, salicylic acid. While extensive research has elucidated the mechanisms of action of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), direct experimental data on the biological activities of this compound is notably scarce in publicly available literature. This comparison, therefore, synthesizes the established knowledge of salicylic acid with a predictive analysis of how the prenyl moiety may influence its biological profile, drawing upon general principles of medicinal chemistry and studies of other prenylated compounds.
Executive Summary
Salicylic acid exerts its well-documented anti-inflammatory, analgesic, and antipyretic effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. It also modulates various signaling pathways, such as NF-κB. This compound, an ester of salicylic acid, is anticipated to act as a pro-drug, releasing salicylic acid upon hydrolysis in vivo. The addition of the lipophilic prenyl group is likely to alter its pharmacokinetic properties, such as absorption and distribution, which may, in turn, influence its overall biological activity and potentially reduce the gastric irritation associated with the free carboxylic acid form of salicylic acid. However, without direct experimental evidence, the precise biological effects of intact this compound and its comparative potency remain speculative.
Mechanism of Action: Salicylic Acid
Salicylic acid's primary anti-inflammatory effects are attributed to its ability to modulate the production of prostaglandins and leukotrienes, potent mediators of inflammation. This is achieved through the inhibition of COX and LOX enzymes.
-
Cyclooxygenase (COX) Inhibition: Salicylic acid is considered a weak, non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] Unlike aspirin (acetylsalicylic acid), which irreversibly acetylates and inactivates COX, salicylic acid's inhibition is reversible and significantly less potent.[2] Some studies suggest that the anti-inflammatory effects of salicylic acid may be more related to the suppression of COX-2 gene expression rather than direct enzymatic inhibition.[3]
-
Lipoxygenase (LOX) Inhibition: Salicylic acid has been shown to inhibit various lipoxygenase enzymes, which are involved in the synthesis of leukotrienes. This inhibition contributes to its anti-inflammatory properties.
Below is a diagram illustrating the general signaling pathway of inflammation and the points of intervention for salicylic acid.
Predicted Biological Effects of this compound
In the absence of direct experimental data, the biological effects of this compound are predicted based on its chemical structure as an ester of salicylic acid.
-
Pro-drug Activity: It is highly probable that this compound functions as a pro-drug, undergoing hydrolysis by esterases in the body to release salicylic acid and 3-methyl-2-buten-1-ol. The primary pharmacological activity would, therefore, be attributable to the released salicylic acid. Studies on other salicylate esters, such as phenyl salicylate and benzyl salicylate, have demonstrated their hydrolysis to salicylic acid in vivo.[4]
-
Modified Pharmacokinetics: The prenyl group is a lipophilic moiety that can significantly alter the physicochemical properties of a molecule. The increased lipophilicity of this compound compared to salicylic acid may lead to:
-
Enhanced Absorption: Increased membrane permeability could potentially lead to improved oral absorption.
-
Altered Distribution: The compound may show different tissue distribution patterns.
-
Reduced Gastric Irritation: Esterification of the carboxylic acid group of salicylates has been shown to reduce their gastric ulcerogenic activity.[5]
-
-
Intrinsic Activity: While the primary activity is expected to come from salicylic acid, the possibility of the intact this compound molecule possessing its own biological activity cannot be entirely ruled out. The prenyl group is known to be a key pharmacophore in some natural products with anti-inflammatory and other biological activities.[6] However, without experimental validation, this remains speculative.
Comparative Data Summary
The following table summarizes the available quantitative data for the biological effects of salicylic acid. No quantitative data for this compound is currently available in the public domain.
| Biological Effect | Target Enzyme | Test System | Substrate | IC50 (µM) - Salicylic Acid | Reference |
| Lipoxygenase Inhibition | Soybean Lipoxygenase (SLO) | In vitro | Linoleic Acid | 107 | [7] |
| Arachidonic Acid | 153 | [7] | |||
| Docosahexaenoic Acid | 47 | [7] | |||
| Human Lipoprotein | 108 | [7] | |||
| Rabbit Reticulocyte 15-LOX (RR15-LOX) | In vitro | Linoleic Acid | 49 | [7] | |
| Arachidonic Acid | 63 | [7] | |||
| Docosahexaenoic Acid | 27 | [7] | |||
| Human Lipoprotein | 51 | [7] | |||
| Porcine Leukocyte 12-LOX (PL12-LOX) | In vitro | Arachidonic Acid | 101 | [7] | |
| Human Recombinant 5-LOX (HR5-LOX) | In vitro | Arachidonic Acid | 168 | [7] | |
| Cyclooxygenase Inhibition | COX-2 | Human A549 cells (PGE2 release) | Interleukin 1β | ~36 (converted from 5 µg/ml) | [8] |
| COX-2 | Human A549 cells (acute inhibition) | 30 µM Arachidonic Acid | >724 (converted from >100 µg/ml) | [8] | |
| COX-2 | Human Foreskin Fibroblasts (PGE2 synthesis) | PMA | ~5 | [4] |
Note: IC50 values for salicylic acid's COX inhibition are highly dependent on the experimental conditions, particularly the concentration of arachidonic acid.[8] Some studies report no significant direct inhibition of purified COX enzymes at therapeutic concentrations.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hematin (cofactor), and solutions of COX-1 and COX-2 enzymes at appropriate concentrations. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In a reaction tube, combine the reaction buffer, hematin, and the COX enzyme. Add the test compound at various concentrations (or vehicle for control) and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to a final concentration (e.g., 5 µM).
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a strong acid, such as 2.0 M HCl.
-
Product Quantification: The amount of prostaglandin produced (e.g., PGE2) is quantified using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Lipoxygenase (LOX) Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of lipoxygenase enzymes.
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., 0.2 M borate buffer, pH 9.0), a solution of the lipoxygenase enzyme (e.g., soybean lipoxygenase), and a substrate solution of a polyunsaturated fatty acid (e.g., linoleic acid or arachidonic acid). Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In a quartz cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations (or vehicle for control). Incubate the mixture at room temperature for a short period (e.g., 3-5 minutes).
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution. The formation of conjugated dienes as a result of lipoxygenase activity leads to an increase in absorbance at 234 nm. Monitor this increase in absorbance over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined from a dose-response curve.
Carrageenan-Induced Paw Edema Assay in Rodents (In Vivo Anti-inflammatory Activity)
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
Workflow Diagram:
Methodology:
-
Animal Acclimatization and Grouping: Rodents (typically rats or mice) are acclimatized to the laboratory conditions. They are then divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound being evaluated.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Compound Administration: The test compound, standard drug, or vehicle is administered, typically orally or intraperitoneally, at a specified time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound and the standard drug is calculated by comparing the increase in paw volume with the control group.
Conclusion
Salicylic acid is a well-characterized anti-inflammatory agent with a multi-faceted mechanism of action that includes the inhibition of LOX enzymes and modulation of COX-2 expression. While it is a weak direct inhibitor of COX enzymes, its overall biological effects are significant.
This compound, as an ester of salicylic acid, is predicted to function primarily as a pro-drug, delivering salicylic acid to the systemic circulation. The addition of the prenyl group is likely to increase its lipophilicity, which may enhance its absorption and reduce gastric side effects. However, in the absence of direct experimental data on the anti-inflammatory, analgesic, and enzyme inhibitory activities of this compound, a definitive comparison of its biological effects with salicylic acid is not possible.
Further research, including in vitro enzyme inhibition assays and in vivo models of inflammation and pain, is essential to elucidate the pharmacological profile of this compound and to determine if it offers any therapeutic advantages over salicylic acid. Such studies would clarify whether the intact molecule possesses unique biological activities and how the prenyl moiety influences its overall efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Methyl Salicylate-Menthol Topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, major insecticidal principle from Piper guanacastensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl Salicylate: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Prenyl Salicylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of prenyl salicylate, a compound utilized in fragrance and flavor applications.
Adherence to proper disposal protocols is critical not only for laboratory safety but also for environmental protection. This guide offers a step-by-step approach to managing this compound waste, from initial handling to final disposal, based on available safety data.
Quantitative Safety and Physical Properties
The following table summarizes key quantitative data for this compound, crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| CAS Number | 68555-58-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Oral LD50 (Rat) | 3200 mg/kg | [3] |
| Dermal LD50 (Rabbit) | > 5000 mg/kg | [3] |
| Flash Point | 67.78 °C (154.00 °F) | [3] |
| Boiling Point | 370 °C at 760 mmHg | [1] |
| Density | 1.080 - 1.089 g/cm³ at 25°C | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[3] It is irritating to the skin and eyes.[1][3] Therefore, appropriate personal protective equipment should be worn at all times when handling this substance.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A standard lab coat is recommended.
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any laboratory chemical, should always be in accordance with local, state, and federal regulations. The following is a general procedural workflow for the disposal of this compound waste.
Experimental Protocols for Safe Disposal:
-
Identification and Segregation:
-
Clearly identify all waste streams containing this compound.
-
Segregate this compound waste from other chemical waste to prevent accidental mixing with incompatible materials.
-
-
Waste Collection:
-
Collect liquid this compound waste in a designated, leak-proof container made of a compatible material.
-
Ensure the container is clearly labeled with "this compound Waste" and any other required hazard warnings.
-
Keep the container sealed when not in use.
-
-
Spill Management:
-
In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material into a separate, sealed container for disposal.
-
Clean the spill area thoroughly.
-
-
Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste.
-
Ensure the storage area is away from sources of ignition, as this compound has a flash point of 67.78 °C.[3]
-
Store away from strong oxidizing agents.
-
-
Final Disposal:
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific disposal guidelines.
-
Dispose of the this compound waste through a licensed and certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always refer to your institution's specific safety protocols and the latest safety data sheets for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
